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2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile Documentation Hub

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  • Product: 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile
  • CAS: 330792-68-2

Core Science & Biosynthesis

Foundational

SF-6847: The Pinnacle of Protonophoric Uncoupling – A Technical Dossier

Executive Summary SF-6847 (Chemical Name: 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile ) represents a landmark in the history of mitochondrial bioenergetics. Discovered during the golden age of oxidative phosphory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SF-6847 (Chemical Name: 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile ) represents a landmark in the history of mitochondrial bioenergetics. Discovered during the golden age of oxidative phosphorylation research in the 1970s, it remains one of the most potent protonophoric uncouplers known to science. Unlike the classical uncoupler 2,4-Dinitrophenol (DNP), which requires micromolar concentrations, SF-6847 functions in the low nanomolar range (~10 nM), exhibiting a catalytic turnover that challenges our understanding of lipid bilayer transport.

This guide serves as a definitive technical resource for researchers utilizing SF-6847. It moves beyond basic definitions to explore the physicochemical properties that drive its potency, detailed synthesis protocols, and rigorous experimental frameworks for validating mitochondrial uncoupling.

Historical Genesis & Discovery

The discovery of SF-6847 is inextricably linked to the work of Hiroshi Terada and colleagues at the University of Tokushima, Japan, in the mid-1970s. During this period, the Chemiosmotic Theory (Mitchell, 1961) was gaining acceptance, and the hunt was on for compounds that could specifically dissipate the proton motive force (


) without interacting with the electron transport chain (ETC) complexes directly.
  • The Potency Paradox: Early uncouplers like DNP were effective but required high doses, leading to off-target toxicity. Terada’s group sought "hindered phenols"—molecules where the hydroxyl group is shielded by bulky substituents—to enhance lipophilicity and membrane residence time.

  • The Breakthrough: In 1975, Terada published seminal work demonstrating that SF-6847 could uncouple oxidative phosphorylation in rat liver mitochondria at concentrations as low as 10 nM . This was orders of magnitude more potent than DNP and significantly more active than FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

  • Stoichiometric Revelation: Terada calculated that less than 0.2 molecules of SF-6847 per respiratory chain were sufficient to induce complete uncoupling. This finding was critical: it proved that uncouplers act catalytically as mobile carriers, shuttling protons at a rate far exceeding the turnover of the respiratory enzymes.

Chemical Architecture & Physicochemical Properties

The extreme potency of SF-6847 is not accidental; it is a function of its specific molecular engineering.

Structure-Activity Relationship (SAR)

The molecule consists of three critical functional domains:

  • Acidic Dissociable Group: The phenolic hydroxyl (-OH) group acts as the proton donor/acceptor.

  • Lipophilic Shield: Two tert-butyl groups at the 3,5-positions provide immense hydrophobicity, allowing the molecule to dissolve deep within the lipid bilayer.

  • Electron-Withdrawing Anchor: The benzylidenemalononitrile moiety (dicyanovinyl group) strongly withdraws electrons, stabilizing the phenolate anion formed after deprotonation.

Key Physicochemical Data
PropertyValueSignificance
IUPAC Name 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrileDefines chemical identity.[1][2][3]
Molecular Weight 282.38 g/mol Facilitates rapid diffusion.
pKa ~6.8 - 6.9Close to physiological pH, ensuring optimal cycling between protonated and deprotonated forms.
Spectral Max 360 nm (neutral), 450 nm (anion)Distinct shift allows for spectroscopic monitoring of ionization state.
Potency (State 4) ~10 nM (EC50)~1000x more potent than DNP; ~5-10x more potent than FCCP.

Mechanistic Dynamics: The Protonophore Cycle

SF-6847 operates as a Class II Uncoupler (mobile carrier). Its mechanism relies on the "shuttle" model.[4] The critical innovation of SF-6847 is the stability of its anionic form (


). In many uncouplers, the charged anion cannot easily cross the hydrophobic core of the membrane. However, in SF-6847, the negative charge is extensively delocalized across the dicyanovinyl system, effectively "smearing" the charge and reducing the energy barrier for membrane translocation.
Mechanism Visualization

The following diagram illustrates the cyclic transport of protons across the Inner Mitochondrial Membrane (IMM).

SF6847_Mechanism cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ SF_H_out SF-H (Neutral) H_out->SF_H_out SF_minus_out SF- (Anion) SF_minus_out->SF_H_out Protonation (pKa ~6.8) SF_H_in SF-H (Neutral) SF_H_out->SF_H_in Fast Diffusion SF_H_cross Diffusion of SF-H SF_minus_cross Translocation of SF- (Charge Delocalized) H_in H+ SF_minus_in SF- (Anion) SF_minus_in->SF_minus_out Rate Limiting Step (Facilitated by Delocalization) SF_H_in->H_in SF_H_in->SF_minus_in Deprotonation

Caption: The catalytic protonophore cycle of SF-6847. The delocalization of the anionic charge allows the deprotonated form to return across the lipid bilayer, completing the circuit.

Comparative Pharmacology

To select the appropriate uncoupler for your assay, compare SF-6847 against standard alternatives.

FeatureSF-6847 FCCP / CCCP 2,4-DNP
Potency (EC50) ~10 nM 50 - 100 nM10 - 50 µM
Mechanism Mobile Carrier (Delocalized Anion)Mobile CarrierMobile Carrier
Membrane Potential (

)
Rapid, complete collapseRapid collapseSlower, dose-dependent
Spectral Interference Absorbs at 360/450 nmAbsorbs UV/VisYellow color (Vis)
Stability High (Sterically hindered)Sensitive to thiolsHigh
Toxicity (Cellular) High (due to potency)HighModerate

Scientist's Note: While FCCP is the industry standard for Seahorse assays due to commercial availability, SF-6847 provides a cleaner "titration" of membrane potential due to its steep dose-response curve. It is the reagent of choice when absolute maximal respiration is required with minimal chemical artifact.

Synthesis & Preparation

For labs requiring high-purity SF-6847 or derivatives (e.g., for conjugation), the synthesis is a classic Knoevenagel condensation. The following protocol is adapted from recent optimizations (Antonenko et al., ACS Omega, 2024) which improve yield over the original 1970s benzene-reflux methods.

Reaction Scheme

Reagents: 3,5-di-tert-butyl-4-hydroxybenzaldehyde + Malononitrile.[1][2][3] Catalyst: Ammonium Acetate (NH


OAc) or HMDS/Acetic Acid.[3][5]

Synthesis_Workflow R1 3,5-di-tert-butyl- 4-hydroxybenzaldehyde Step1 Condensation Solvent: Ethanol or Benzene Catalyst: NH4OAc Temp: Reflux (80°C) R1->Step1 R2 Malononitrile R2->Step1 Step2 Precipitation Cool to RT Add Acidified Water Step1->Step2 Product SF-6847 (Yellow Crystals) Step2->Product

Caption: Knoevenagel condensation pathway for the synthesis of SF-6847.

Protocol Steps
  • Dissolution: Dissolve 10 mmol of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 11 mmol of malononitrile in 20 mL of ethanol.

  • Catalysis: Add catalytic amount of ammonium acetate (or piperidine, though NH

    
    OAc is preferred for purity).
    
  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3–4 hours. Monitor by TLC (Thin Layer Chromatography) for disappearance of the aldehyde.

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water acidified slightly with HCl.

  • Purification: The yellow precipitate is SF-6847. Filter and recrystallize from ethanol/water to achieve >98% purity.

  • Verification: Confirm structure via NMR and melting point (approx. 145°C).

Experimental Protocols: Validating Uncoupling

Assay: Mitochondrial Oxygen Consumption (Clark Electrode / Respirometry)

Objective: To determine the uncoupling potency (RCR uncoupled) of SF-6847 in isolated liver mitochondria.

Reagents:

  • Isolation Buffer: 250 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

  • Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH

    
    PO
    
    
    
    , 1 mM MgCl
    
    
    , pH 7.2.
  • Substrates: Succinate (5 mM) + Rotenone (2 µM) [Complex II driven] OR Glutamate/Malate [Complex I driven].

  • SF-6847 Stock: 1 mM in Ethanol (Freshly prepared).

Step-by-Step Procedure:

  • Baseline: Add 0.5 mg/mL isolated mitochondria to the respiration chamber containing Respiration Buffer at 37°C.

  • State 2: Add substrate (e.g., Succinate). Observe slow oxygen consumption (State 2).

  • State 3 (Phosphorylating): Add ADP (200 µM). Observe rapid oxygen consumption.

  • State 4 (Resting): Allow ADP to be depleted. Rate returns to baseline (State 4).

  • Titration: Sequentially add SF-6847 in 2 nM increments.

    • Observation: Respiration rate should increase sharply.

    • Endpoint: Determine the concentration required to match or exceed the State 3 rate.

    • Warning: Over-titration (>100 nM) may lead to inhibition of respiration due to membrane disruption or secondary effects.

Data Analysis: Plot [O


 Consumption Rate] vs. [SF-6847]. The peak of the bell-shaped curve indicates the optimal uncoupling concentration.

References

  • Terada, H. (1975). "The catalytic action of SF 6847 (3,5-di-tert-butyl-4-hydroxy-benzylidenemalononitrile)." Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Terada, H., et al. (1988).[6][7][8] "Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847."[6][7][8] Biochimica et Biophysica Acta (BBA).[7] Link

  • Antonenko, Y. N., et al. (2024).[2] "Synthesis of Triphenylphosphonium-Linked Derivative of SF6847 via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler."[1][2][3] ACS Omega.[2] Link

  • Mitchell, P. (1961). "Coupling of phosphorylation to electron and hydrogen transfer by a chemi-osmotic type of mechanism." Nature. Link

  • Childress, E. S., et al. (2018). "Mitochondrial uncouplers with an extraordinary dynamic range."[9] Biochemical Journal. Link

Sources

Exploratory

Malonoben chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of Malonoben Introduction Malonoben, also known by several synonyms including Tyrphostin A9, SF-6847, and AG-17, is a potent small molecule with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of Malonoben

Introduction

Malonoben, also known by several synonyms including Tyrphostin A9, SF-6847, and AG-17, is a potent small molecule with significant applications in biochemical and pharmacological research.[1] Its primary classification is as a protonophoric uncoupling agent, a class of compounds that disrupts the mitochondrial membrane potential.[1] Discovered in 1974, it was noted for its high potency, reportedly over 1800 times that of the classic uncoupling agent 2,4-dinitrophenol.[1] Beyond its function as a protonophore, Malonoben is also recognized as a member of the tyrphostin family of protein tyrosine kinase inhibitors, where it demonstrates selective inhibition of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[2][3] This dual activity makes it a valuable tool for studying cellular metabolism, signal transduction, and for inducing apoptosis and cell growth arrest in various cancer cell lines.[2]

This guide provides a detailed overview of the chemical structure of Malonoben and a comprehensive examination of its synthesis, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The formal IUPAC name for Malonoben is [(3,5-di-tert-Butyl-4-hydroxyphenyl)methylidene]propanedinitrile.[1] Its structure is characterized by a sterically hindered phenol group, substituted with two tert-butyl groups, which is connected via a methylidene bridge to a malononitrile group. This specific arrangement of functional groups is critical to its biological activity.

Key Properties
PropertyValueSource
IUPAC Name 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrilePubChem[2]
Molecular Formula C₁₈H₂₂N₂OPubChem[2]
Molar Mass 282.38 g/mol PubChem[2]
CAS Number 10537-47-0Wikipedia[1]
Melting Point 141 - 143 °CHMDB[2]
Appearance SolidHMDB[2]
Chemical Structure Diagram

Caption: 2D chemical structure of Malonoben.

Synthesis of Malonoben

The synthesis of Malonoben is typically achieved through a Knoevenagel condensation reaction. This well-established method in organic chemistry involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.

For Malonoben, the synthesis involves the reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile . The electron-withdrawing nitrile groups on malononitrile make its methylene protons acidic and thus easily removed by a base, forming a carbanion which then acts as a nucleophile.

Reaction Mechanism and Rationale
  • Deprotonation: A weak base (e.g., piperidine or an ammonium salt) deprotonates the malononitrile, creating a resonance-stabilized carbanion. This is the key step that activates the methylene compound.

  • Nucleophilic Attack: The resulting carbanion performs a nucleophilic attack on the carbonyl carbon of the 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an aldol-type addition product.

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, Malonoben. The dehydration is often spontaneous or driven by heat, as the resulting conjugated system is highly stable.

The choice of a weak base is crucial. A strong base could potentially react with the aldehyde or lead to undesired side reactions. The sterically bulky tert-butyl groups on the benzaldehyde precursor do not significantly hinder the reaction at the carbonyl group but contribute to the final product's lipophilicity and specific interactions with biological membranes and proteins.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Conditions cluster_product Product Reactant1 3,5-di-tert-butyl-4- hydroxybenzaldehyde Reaction Knoevenagel Condensation Reactant1->Reaction Reactant2 Malononitrile Reactant2->Reaction Product Malonoben Reaction->Product Catalyst Weak Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol or Acetonitrile) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction

Caption: General workflow for the synthesis of Malonoben.

Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the synthesis of Malonoben based on the principles of the Knoevenagel condensation.

Materials and Reagents:

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde

  • Malononitrile

  • Piperidine (or another suitable weak base catalyst)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware for reflux, filtration, and recrystallization.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in a minimal amount of ethanol.

  • Addition of Reagents: To this solution, add 1.1 equivalents of malononitrile. The slight excess of malononitrile ensures the complete consumption of the aldehyde.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the product will be indicated by the appearance of a new, less polar spot and the disappearance of the aldehyde spot.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Malonoben as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Safety and Handling

Malonoben is classified as a toxic substance and must be handled with appropriate care in a laboratory setting.[1]

  • Toxicity: It is toxic if swallowed, in contact with skin, and if inhaled.[2]

  • Handling: Always handle Malonoben in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Incompatibilities: Nitriles can react violently with strong oxidizing acids. The combination of nitriles and bases can produce toxic hydrogen cyanide gas.[4]

This guide provides a foundational understanding of Malonoben's chemical properties and a reliable framework for its synthesis. Researchers employing this compound or its synthesis should always consult detailed safety data sheets and adhere to rigorous laboratory safety standards.

References

  • Wikipedia. Malonoben. [Link][1]

  • PubChem. Tyrphostin 9 | C18H22N2O | CID 5614. National Institutes of Health. [Link][2]

  • precisionFDA. MALONOBEN. U.S. Food and Drug Administration. [Link][5]

  • Severin, I. I., et al. (2020). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. ACS Omega. [Link][6]

Sources

Foundational

Malonoben: A Versatile Scaffold in Pharmaceutical Chemistry

The following technical guide details the chemical, pharmacological, and synthetic utility of Malonoben (SF-6847/Tyrphostin A9) as a pharmaceutical intermediate and scaffold. Technical Guide & Whitepaper Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, pharmacological, and synthetic utility of Malonoben (SF-6847/Tyrphostin A9) as a pharmaceutical intermediate and scaffold.

Technical Guide & Whitepaper

Executive Summary

Malonoben (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile), historically identified as SF-6847 or Tyrphostin A9 , represents a critical pharmacophore in drug discovery. While initially characterized as a potent protonophoric uncoupler of oxidative phosphorylation, its structural core—the benzylidenemalononitrile moiety—serves as a versatile intermediate for the synthesis of tyrosine kinase inhibitors (TKIs), metabolic modulators, and mitochondria-targeted therapeutics.

This guide analyzes Malonoben not merely as a final agent, but as a pharmaceutical intermediate and structural template . It details the synthetic pathways to generate this scaffold, its reactivity profile for downstream derivatization, and the mechanistic basis of its biological activity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile
Common Synonyms Malonoben, SF-6847, Tyrphostin A9, RG-50872, AG-17
CAS Registry Number 10537-47-0
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Ethanol, Chloroform; Insoluble in Water
pKa ~6.8 (Phenolic hydroxyl)
Key Functional Groups Phenolic hydroxyl (H-bond donor), Dicyanovinyl (Michael acceptor), Di-tert-butyl groups (Lipophilic shield)
Structural Significance

The Malonoben structure combines a lipophilic "head" (hindered phenol) with an electron-withdrawing "tail" (dicyanovinyl group). This push-pull electronic system creates a delocalized anionic charge upon deprotonation, which is fundamental to its ability to cross lipid bilayers as a protonophore. For medicinal chemists, the exocyclic double bond is the site of highest interest, acting as a Michael acceptor for covalent modification of cysteine residues in target proteins (e.g., EGFR, PDGFR).

Synthetic Methodologies

The synthesis of Malonoben and its use as an intermediate rely heavily on Knoevenagel Condensation .[1] This reaction is robust, scalable, and allows for the modular assembly of the benzylidenemalononitrile core.

Core Synthesis Protocol (Knoevenagel Condensation)

Objective: Synthesis of Malonoben from 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

Reagents:

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Catalyst:

    
    -Alanine or Piperidine/Acetic Acid (cat.)
    
  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 3,5-di-tert-butyl-4-hydroxybenzaldehyde (e.g., 10 mmol) and ethanol (20 mL).

  • Addition: Add malononitrile (11 mmol) to the solution.

  • Catalysis: Add a catalytic amount of

    
    -alanine (0.5 mmol) or 2-3 drops of piperidine.
    
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 4:1).

  • Crystallization: Cool the reaction mixture to room temperature, then to 4°C. The product, Malonoben, will precipitate as yellow crystals.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via ¹H NMR (distinct vinylic proton singlet at

    
     ~7.5-8.0 ppm) and IR (CN stretch at ~2220 cm⁻¹).
    
Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of Malonoben and its potential downstream derivatization into mitochondria-targeted variants (e.g., TPP-linked derivatives).

MalonobenSynthesis Aldehyde 3,5-di-tert-butyl- 4-hydroxybenzaldehyde Reaction Knoevenagel Condensation (Ethanol, Reflux, Base Cat.) Aldehyde->Reaction Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Reaction Malonoben MALONOBEN (Scaffold) Reaction->Malonoben - H₂O MitoDeriv Mito-Targeted Derivative (e.g., TPP-linked via linker) Malonoben->MitoDeriv Linker Attachment (via Phenolic OH or modification) MichaelAdduct Covalent Protein Adduct (Cys-S-Malonoben) Malonoben->MichaelAdduct Michael Addition (In Vivo / Target Engagement)

Figure 1: Synthetic pathway for Malonoben and its divergence into downstream pharmaceutical derivatives.

Malonoben as a Pharmaceutical Intermediate

In modern drug development, Malonoben is rarely the "end" drug due to its narrow therapeutic index (toxicity from systemic uncoupling). Instead, it serves as a Lead Compound and Intermediate Scaffold for two primary classes of therapeutics:

Mitochondria-Targeted Therapeutics (Mito-compounds)

Researchers utilize the Malonoben core to design "mild" uncouplers that treat metabolic disorders (obesity, NASH) or reduce oxidative stress (ROS).

  • Strategy: The lipophilic nature of Malonoben allows membrane penetration, but lack of tissue specificity causes toxicity.

  • Derivatization: The phenolic hydroxyl group is often functionalized with a linker connected to a Triphenylphosphonium (TPP) cation. This targets the molecule specifically to the mitochondrial matrix (driven by membrane potential), allowing for lower dosing and reduced systemic toxicity.

  • Reference: Recent studies (2024) have synthesized TPP-linked derivatives of SF-6847 via Knoevenagel reaction of modified ketophenols, proving the scaffold's enduring relevance [1].

Tyrphostins (Tyrosine Kinase Inhibitors)

Malonoben (Tyrphostin A9) is a prototype for the benzylidenemalononitrile class of kinase inhibitors.

  • Mechanism: It competes with ATP or substrate binding sites on receptor tyrosine kinases (RTKs) like PDGFR and EGFR.

  • SAR Insight: The dicyanovinyl group is critical. Replacing the tert-butyl groups with other substituents tunes the selectivity for different kinases.

  • Causality: The electron-withdrawing nitrile groups increase the acidity of the phenol and the electrophilicity of the vinyl group, facilitating interactions with the kinase active site.

Mechanism of Action & Pharmacological Logic

Understanding the dual mechanism of Malonoben is essential for researchers using it as a tool or scaffold.

The Protonophoric Cycle (Uncoupling)

Malonoben acts as a proton shuttle across the inner mitochondrial membrane (IMM).

  • Deprotonation: On the matrix side (high pH), Malonoben releases a proton (

    
    ), becoming the anionic form (
    
    
    
    ).
  • Charge Delocalization: The negative charge is delocalized across the dicyanovinyl and phenyl ring, stabilizing the anion.

  • Translocation: The lipophilic anion (

    
    ) diffuses across the membrane to the intermembrane space (low pH).
    
  • Reprotonation: It picks up a proton to become neutral (

    
    ).
    
  • Return: The neutral form diffuses back to the matrix, completing the cycle and dissipating the proton gradient (reducing ATP synthesis).

Visualization of Mechanism

Mechanism cluster_membrane Inner Mitochondrial Membrane (Lipid Bilayer) Node_AH Malonoben (Neutral) Permeable Matrix Mitochondrial Matrix (Low [H+]) Node_AH->Matrix Diffusion Node_A Malonoben Anion (A-) Permeable due to delocalization IMS Intermembrane Space (High [H+]) Node_A->IMS Diffusion (Driven by u0394u03Psi) IMS->Node_AH Protonation (H+) Matrix->Node_A Deprotonation (-H+)

Figure 2: The protonophoric cycle of Malonoben, illustrating its mechanism as a mitochondrial uncoupler.

Safety & Handling Protocols (Self-Validating System)

Critical Warning: Malonoben is a potent uncoupler. Overdosing leads to hyperthermia, metabolic acidosis, and rigor mortis-like muscle stiffness. There is no specific antidote.

Handling Standards
  • Containment: All weighing and synthesis steps must be performed in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Inactivation: Spills should be treated with a dilute alkaline solution (NaOH) to ensure deprotonation and solubility, followed by absorption with inert material.

Toxicity Indicators (In Vivo/In Vitro)
  • Cell Culture: Monitor for rapid drop in Mitochondrial Membrane Potential (

    
    ) using dyes like TMRE or JC-1. A drop without cell lysis indicates successful uncoupling.
    
  • Respiration: Use a Seahorse Analyzer. Malonoben should increase Oxygen Consumption Rate (OCR) (State 3u respiration) while decreasing ATP production.

References

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) . ACS Omega, 2024. [Link]

  • Malonoben (SF-6847) Chemical Structure and Properties . PubChem Compound Summary. [Link][2]

  • Regulation of electronic structures by restricted intramolecular rotation in SF-6847 . Biochimica et Biophysica Acta (BBA), 1984. [Link]

  • Benzylidenemalononitrile derivatives as activators of cell resistance to oxidative stress . ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties & Bioenergetic Application of SF-6847

Executive Summary SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) is widely recognized in bioenergetics as a "super-uncoupler" of oxidative phosphorylation. Unlike classical uncouplers such as 2,4-Dinitroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) is widely recognized in bioenergetics as a "super-uncoupler" of oxidative phosphorylation. Unlike classical uncouplers such as 2,4-Dinitrophenol (DNP), SF-6847 exhibits full uncoupling activity at nanomolar concentrations due to its unique physicochemical balance between lipophilicity and acid dissociation constant (pKa).

Critical Distinction: Researchers must note that SF-6847 is chemically identical to Tyrphostin A9 (AG 17) . While the chemical structure is the same, the application dictates the purity grade and usage protocol. This guide focuses strictly on its properties as a mitochondrial protonophore.

Chemical Identity & Structural Dynamics

The potency of SF-6847 stems from its specific structural arrangement: a labile phenolic proton flanked by bulky tert-butyl groups and an electron-withdrawing malononitrile moiety.

ParameterTechnical Specification
Common Name SF-6847
Synonyms Malonoben, Tyrphostin A9, RG-50872
IUPAC Name 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile
CAS Number 10537-47-0
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
Structural Class Benzylidenemalononitrile
Structural Mechanism

The malononitrile group acts as a powerful electron-withdrawing system, delocalizing the negative charge upon deprotonation. The tert-butyl groups provide:

  • Lipophilicity: Facilitating rapid entry into the mitochondrial inner membrane.

  • Steric Shielding: Protecting the phenolic oxygen from rapid metabolic conjugation, enhancing stability.

Physicochemical Parameters

Understanding these parameters is essential for calculating free concentrations in assay buffers.

Acid Dissociation Constant (pKa)
  • Value: ~6.84 (at 25°C)

  • Significance: This is the defining feature of SF-6847. Because the pKa is extremely close to physiological pH (7.0–7.4), the molecule exists in a near-perfect equilibrium between its protonated (neutral) and deprotonated (anionic) forms. This allows for maximal cycling rates across the membrane, as neither the uptake nor the release of the proton is a rate-limiting step.

Spectral Properties (pH Dependence)

SF-6847 exhibits a bathochromic shift (color change) upon ionization, which is critical for concentration verification.

  • Neutral Form (Acidic pH): Colorless to pale yellow.

    
    .
    
  • Anionic Form (Alkaline pH): Bright yellow/orange.

    
    .
    
  • Extinction Coefficient (

    
    ): 
    
    
    
    at 456 nm (pH > 9.0).
    • Note: Always verify

      
       with the specific lot Certificate of Analysis.
      
Solubility
  • Ethanol: Soluble (>20 mg/mL). Preferred for mitochondrial assays to avoid DMSO effects on respiration.

  • DMSO: Soluble (>20 mg/mL).

  • Water: Insoluble. Must be prepared as a stock in organic solvent before dilution into aqueous buffers.

Mechanism of Action: The Protonophore Cycle

SF-6847 functions as a mobile carrier of protons across the Inner Mitochondrial Membrane (IMM). It dissipates the electrochemical gradient (


) generated by the Electron Transport Chain (ETC), forcing the respiratory chain to operate at maximum velocity (State 3u) without ATP synthesis.

ProtonophoreCycle cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) Node_H_out H+ Node_SFH_out SF-H (Neutral) Node_H_out->Node_SFH_out Node_SF_minus_out SF- (Anion) Node_SF_minus_out->Node_SFH_out Protonation (pH < pKa) Node_SFH_in SF-H (Neutral) Node_SFH_out->Node_SFH_in Rapid Diffusion (Lipophilic) Node_Diffusion_In Diffusion Node_Diffusion_Out Electrophoretic Return Node_SF_minus_in SF- (Anion) Node_SFH_in->Node_SF_minus_in Deprotonation (pH > pKa) Node_H_in H+ Node_SFH_in->Node_H_in Node_SF_minus_in->Node_SF_minus_out Return via Potential (ΔΨm)

Figure 1: The catalytic cycle of SF-6847. The neutral form (SF-H) diffuses across the lipid bilayer, releases a proton in the alkaline matrix, and the resulting anion (SF-) is driven back to the intermembrane space by the membrane potential.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable, verified stock solution.

  • Solvent Choice: Use absolute Ethanol (EtOH) for bioenergetics. DMSO is acceptable but can inhibit respiration at high volumes (>0.1% v/v).

  • Weighing: Weigh approx. 1-2 mg of SF-6847 powder into a glass vial (avoid plastics that may leach plasticizers).

  • Dissolution: Add calculated EtOH to reach a target concentration of 10 mM . Vortex until fully dissolved (solution should be yellow).

  • Verification (Critical Step):

    • Dilute 5 µL of stock into 995 µL of 100 mM NaOH (pH > 10).

    • Measure Absorbance at 456 nm.

    • Calculate actual concentration using Beer-Lambert Law (

      
      ).
      
  • Storage: Store at -20°C, protected from light. Stable for 6 months.

Mitochondrial Uncoupling Titration

Objective: Determine the


 (concentration for 50% uncoupling) or maximal respiratory rate.

TitrationWorkflow Step1 Isolate Mitochondria (Rat Liver/Heart) Step2 Equilibrate in Respiration Buffer Step1->Step2 Step3 Add Substrate (Succinate/Glutamate) Step2->Step3 Step4 Establish State 4 (Basal Respiration) Step3->Step4 Step5 Titrate SF-6847 (10 nM increments) Step4->Step5 Step6 Measure O2 Consumption (Slope) Step5->Step6 Step6->Step5 Repeat until Inhibition

Figure 2: Step-by-step workflow for determining optimal uncoupling concentrations.

Protocol Steps:

  • Chamber Setup: Use a Clark-type oxygen electrode or Seahorse XF analyzer.

  • Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2.

  • Basal State: Add mitochondria (0.5 mg protein/mL) and substrate (e.g., 5 mM Succinate + Rotenone). Allow State 4 respiration to stabilize.

  • Titration: Add SF-6847 in 10 nM increments .

    • Note: SF-6847 is extremely potent. Typical

      
       is reached at 30–60 nM.
      
  • Endpoint: Continue until respiration peaks and begins to decline (inhibitory effect due to membrane disruption or anion accumulation).

Comparative Analysis: SF-6847 vs. Standards

The following table highlights why SF-6847 is preferred for high-sensitivity assays compared to FCCP and DNP.

FeatureSF-6847FCCP2,4-Dinitrophenol (DNP)
Potency (

)
High (~10 nM) Medium (~50-100 nM)Low (~10-50 µM)
pKa 6.84 5.954.1
Lipophilicity Very HighHighModerate
Physiological pH Cycling Optimal (pKa

pH)
GoodPoor (Mostly anionic at pH 7.2)
Inhibitory Effect Low at

ModerateHigh (at required concentrations)
Primary Use Case Stoichiometric studies, low-volume assaysGeneral purposeHistorical comparisons

Expert Insight: The proximity of SF-6847's pKa to the physiological pH of the mitochondrial intermembrane space means it is never "trapped" in one ionization state. DNP, with a pKa of 4.1, is almost entirely anionic at pH 7.2, making the return of the protonated form across the membrane the rate-limiting step. SF-6847 avoids this bottleneck.

References

  • Terada, H. (1981). The interaction of highly active uncouplers with mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 639(3-4), 225-242.

  • Terada, H., & Van Dam, K. (1975). On the stoichiometry between uncouplers of oxidative phosphorylation and respiratory chains. The catalytic action of SF 6847. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 387(3), 507-518.[1]

  • Muraoka, S., & Terada, H. (1972). 3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrile: A new powerful uncoupler of oxidative phosphorylation. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 275(2), 271-275.

  • PubChem Database. Compound Summary for CID 5614, Tyrphostin 9 (SF-6847). National Center for Biotechnology Information. [2]

Sources

Foundational

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile literature review

An In-Depth Technical Guide on 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile and its Analogues as Potential Kinase Inhibitors For Researchers, Scientists, and Drug Development Professionals Abstract This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile and its Analogues as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile and its structurally related analogues, a class of compounds that has garnered interest for its potential as kinase inhibitors. While literature directly investigating the named compound is sparse, its core structure is a recurring motif in the design of potent and selective inhibitors of various protein kinases, particularly those implicated in cancer cell proliferation. This document will delve into the synthetic methodologies for creating this chemical scaffold, explore the established biological activities of its close analogues, elucidate their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. The insights presented herein are curated for researchers and drug development professionals seeking to explore this chemical space for novel therapeutic agents.

Introduction: The Therapeutic Potential of the Malononitrile Scaffold

The malononitrile moiety is a versatile functional group in medicinal chemistry, often utilized as an acceptor in Michael additions or as a precursor for various heterocyclic systems. When incorporated into a larger molecular framework, such as in the case of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile, it can confer potent biological activities. This is particularly evident in the field of kinase inhibition, where the electron-withdrawing nature of the nitrile groups can contribute to crucial interactions with the ATP-binding pocket of protein kinases.

The general structure, characterized by a hydroxylated phenyl ring linked to a malononitrile group via a methylene bridge, shares significant homology with a class of compounds known as tyrphostins. These are synthetic compounds that were initially designed to inhibit protein tyrosine kinases (PTKs). Given that dysregulation of PTK activity is a hallmark of many cancers, there is considerable interest in developing novel inhibitors. This guide will therefore situate 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile within this broader context, drawing on data from its more extensively studied analogues to infer its potential therapeutic applications and guide future research.

Synthetic Strategies: The Knoevenagel Condensation

The most direct and widely employed method for the synthesis of 2-(arylmethylene)malononitriles is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, malononitrile.

General Reaction Scheme

The synthesis of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile would theoretically proceed via the condensation of 4-phenoxybenzaldehyde with malononitrile. The presence of a base facilitates the deprotonation of malononitrile, forming a carbanion that subsequently attacks the carbonyl carbon of the aldehyde. Dehydration of the resulting intermediate yields the final product.

Knoevenagel_Condensation reagents 4-Phenoxybenzaldehyde + Malononitrile intermediate Carbanion Intermediate reagents->intermediate Base catalysis base Base (e.g., Piperidine, NaOH) product 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile intermediate->product Dehydration water H2O

Caption: Knoevenagel condensation for the synthesis of the target compound.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of 2-(arylmethylene)malononitriles, which can be adapted for the specific synthesis of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile.

Materials:

  • 4-Phenoxybenzaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Base catalyst (e.g., piperidine, 0.1 eq or NaOH, 0.1 eq)

  • Solvent (e.g., ethanol, isopropanol, or water)

  • Glacial acetic acid (for neutralization, if needed)

  • Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-phenoxybenzaldehyde and the chosen solvent. Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add malononitrile followed by the base catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system to yield the pure 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile.

Self-Validation and Causality:

  • Excess Malononitrile: A slight excess of malononitrile is used to ensure the complete consumption of the more expensive aldehyde.

  • Base Catalyst: The base is crucial for deprotonating malononitrile, thereby generating the nucleophilic carbanion required for the reaction to proceed. The choice of base can influence reaction time and yield.

  • Solvent Choice: The solvent should be able to dissolve the reactants and be relatively inert to the reaction conditions. Protic solvents like ethanol are often preferred as they can facilitate proton transfer steps.

  • TLC Monitoring: Regular monitoring by TLC is essential to determine the endpoint of the reaction, preventing the formation of side products due to prolonged heating.

Biological Activities and Mechanism of Action: A Tyrphostin Analogue

Tyrosine Kinase Inhibition

Many compounds featuring the benzylidene malononitrile scaffold are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell proliferation, and its aberrant activation is a common driver of tumorigenesis.

The mechanism of inhibition by these compounds typically involves competitive binding to the ATP-binding site of the kinase domain. The planar aromatic structure of the phenoxyphenyl group can engage in hydrophobic interactions within the pocket, while the cyano groups of the malononitrile moiety can form hydrogen bonds with key amino acid residues, effectively blocking ATP from binding and preventing the autophosphorylation and activation of the receptor.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation ATP ATP ADP ADP ATP->ADP Hydrolysis Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-(Hydroxy(4-phenoxyphenyl) methylene)malononitrile Inhibitor->EGFR Blocks ATP Binding Site

Caption: Proposed mechanism of action via EGFR inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the SAR of related tyrphostins, several structural features of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile are critical for its predicted activity:

  • The 4-phenoxyphenyl group: This bulky, lipophilic group is likely to occupy the hydrophobic pocket of the ATP-binding site.

  • The hydroxyl group: The position and presence of the hydroxyl group can significantly influence activity, potentially by forming a key hydrogen bond with the hinge region of the kinase.

  • The malononitrile group: The two cyano groups are strong electron-withdrawing groups and can act as hydrogen bond acceptors, further anchoring the molecule in the active site.

Quantitative Data for Analogue Compounds

To provide a quantitative context for the potential potency of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile, the following table summarizes the inhibitory concentrations (IC50) of some structurally related EGFR inhibitors.

Compound NameTarget KinaseIC50 (nM)Reference
Tyrphostin AG 1478EGFR3[1]
GefitinibEGFR2-37[2]
ErlotinibEGFR2[2]

Protocol for In Vitro Evaluation of Kinase Inhibitory Activity

To empirically determine the kinase inhibitory activity of newly synthesized 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile, a standard in vitro kinase assay can be employed.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter and cocktail

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, peptide substrate, and recombinant EGFR kinase.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Measurement of Phosphorylation: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³²P]ATP.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Self-Validation and Causality:

  • Use of [γ-³²P]ATP: This allows for the direct and sensitive measurement of phosphate incorporation into the substrate, providing a quantitative readout of kinase activity.

  • Peptide Substrate: Poly(Glu, Tyr) is a generic substrate for tyrosine kinases, making it suitable for initial screening.

  • IC50 Determination: The IC50 value provides a standardized measure of the compound's potency, allowing for comparison with other inhibitors.

Conclusion and Future Directions

While 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile itself is not a well-characterized molecule, its core chemical structure is a validated pharmacophore for potent tyrosine kinase inhibition. The synthetic route via Knoevenagel condensation is straightforward and amenable to the generation of a library of analogues for SAR studies. Based on the extensive research on related tyrphostins and other EGFR inhibitors, it is highly probable that this compound will exhibit significant inhibitory activity against EGFR and potentially other related kinases.

Future research should focus on the synthesis and purification of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile, followed by its comprehensive in vitro and in-cell-based evaluation against a panel of protein kinases. Positive hits can then be advanced into further preclinical development, including studies on their ADME-Tox properties and in vivo efficacy in relevant cancer models. The exploration of this and related chemical scaffolds holds significant promise for the discovery of novel and effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. National Center for Biotechnology Information. [Link]

  • What is the role of Tyrosine Kinase Inhibitors (TKIs) in cancer treatment?. Dr. Oracle. [Link]

  • Tyrosine Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Tyrosine kinase inhibitor. Wikipedia. [Link]

  • Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma. National Center for Biotechnology Information. [Link]

  • Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the... ResearchGate. [Link]

  • The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Tyrphostin A9 (SF 6847): Dual-Mechanism Kinase Inhibitor and Potent Mitochondrial Uncoupler

Topic: Key Research Papers on Tyrphostin A9 (SF 6847) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Tyrphostin A9 (also known as SF 6847 ,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Research Papers on Tyrphostin A9 (SF 6847) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin A9 (also known as SF 6847 , Malonoben , or RG-50872 ) represents a unique pharmacological paradox. Originally designed as part of the seminal "tyrphostin" library to selectively inhibit receptor tyrosine kinases (specifically PDGFR), it is simultaneously the most potent protonophoric mitochondrial uncoupler known to date.

For the researcher, this dual identity is critical. At nanomolar (nM) concentrations, A9 acts primarily as a mitochondrial uncoupler, dissipating the proton gradient and inducing metabolic stress. At micromolar (


M)  concentrations, it inhibits tyrosine kinases such as PDGFR, EGFR, and PYK2. Failure to distinguish between these concentration-dependent mechanisms has led to misinterpretation of data in oncological and neuroprotective studies.

This guide analyzes the pivotal literature defining both roles, provides validated protocols for distinguishing these effects, and synthesizes the quantitative data required for rigorous experimental design.

Molecular Identity & Mechanism

To ensure scientific integrity, we must first establish the chemical equivalence often obscured in literature.

  • Chemical Name: 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile[1][2]

  • Common Aliases: Tyrphostin A9, SF 6847, AG17.

  • Structural Feature: The malononitrile group provides the electron-withdrawing capability, while the bulky tert-butyl groups restrict intramolecular rotation, stabilizing the anionic form in lipid bilayers. This unique feature makes it a "super-uncoupler."

The "Dual-Action" Threshold
  • Mechanism A (Mitochondria): Acts as a lipophilic weak acid (protonophore). It shuttles protons across the inner mitochondrial membrane (IMM), decoupling oxidative phosphorylation from ATP synthesis.[3] Effective Range: 10–50 nM.

  • Mechanism B (Kinase): Competes with ATP or substrate binding sites on the kinase domain of PDGFR, EGFR, and PYK2. Effective Range: 0.5–10

    
    M.
    

Critical Analysis of Key Research Papers

Paper I: The Origin of Specificity
  • Core Insight: This foundational paper introduced "tyrphostins" (tyrosine phosphorylation inhibitors).[4][5] The authors synthesized benzylidenemalononitriles to compete with the substrate site of the EGF receptor kinase.

  • Key Finding for A9: While many tyrphostins targeted EGFR, A9 (and its analogs like AG1296) showed a distinct preference for PDGFR (Platelet-Derived Growth Factor Receptor).

  • Technical Note: The IC50 for kinase inhibition was established in the low micromolar range (0.5 - 1.2

    
    M) . This concentration is orders of magnitude higher than what is required for mitochondrial effects, a fact not fully appreciated at the time of publication.
    
Paper II: The Mitochondrial Revelation
  • Core Insight: Independently of the kinase field, bioenergetics researchers identified SF 6847 (A9) as the most potent uncoupler of oxidative phosphorylation.

  • Key Finding: Complete uncoupling of rat liver mitochondria occurred at < 20 nM . The study demonstrated that less than 0.2 molecules of A9 per respiratory chain unit were sufficient to collapse the membrane potential (

    
    ).
    
  • Relevance: This paper establishes the "background noise" for any modern kinase study. If you treat cells with 1

    
    M A9 to inhibit PDGFR, you are simultaneously overdosing the mitochondria with 50x the concentration needed for total uncoupling.
    
Paper III: The Modern Synthesis (Glioblastoma)
  • Core Insight: This study utilizes A9 to target the PYK2/EGFR axis in glioblastoma (GBM). It demonstrates that A9 reduces cell migration and induces apoptosis.[6]

  • Methodological Critique: The study attributes efficacy to kinase inhibition. However, the induction of apoptosis and "cell growth arrest" observed overlaps significantly with the metabolic catastrophe caused by mitochondrial uncoupling.

  • Takeaway: Researchers using A9 for cancer therapy must control for ATP depletion. The observed "signaling inhibition" may be a downstream consequence of metabolic stress (AMPK activation) rather than direct kinase blockade.

Paper IV: Mechanism of Cytotoxicity
  • Core Insight: This paper explicitly bridges the gap. It identifies that A9 causes massive mitochondrial fragmentation via Drp1 (Dynamin-related protein 1).

  • Causality: The authors show that ATP depletion (caused by uncoupling) triggers the Drp1-mediated fission, leading to apoptosis. This supports the hypothesis that the "kinase inhibitor" A9 often kills cells via mitochondrial failure, not just signaling blockade.

Data Synthesis: Potency Comparison

The following table contrasts the effective concentrations for A9's two distinct mechanisms. Note the 25-50x fold difference in potency.

Target / MechanismBiological EffectEffective Concentration (IC50 / EC50)Primary Reference
Mitochondria (IMM) Uncoupling of OxPhos (Protonophore)10 - 20 nM Terada et al. (1981)
PDGFR Kinase Inhibition of Autophosphorylation500 - 1,200 nM (0.5 - 1.2

M)
Levitzki et al. (1991)
EGFR Kinase Inhibition of Signaling~4,600 nM (4.6

M)
Gazit et al. (1989)
PYK2 Inhibition of Phosphorylation~1,000 - 5,000 nM Yadav et al. (2023)

Experimental Protocols

Protocol A: Measuring Mitochondrial Uncoupling (Seahorse Assay)

Use this to verify if your observed phenotype is metabolic.

  • Cell Prep: Seed cells (e.g., HeLa, HepG2) at 20,000 cells/well in XF96 plates. Incubate overnight.

  • Media: Wash cells 2x with unbuffered assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate.

  • Baseline: Measure Oxygen Consumption Rate (OCR) for 3 cycles (mix 3 min, wait 0 min, measure 3 min).

  • Injection A (Oligomycin): Inject 1.0

    
    M Oligomycin to block ATP synthase.
    
  • Injection B (Tyrphostin A9 Titration): Inject A9 at varying concentrations: 0, 5, 10, 20, 50, 100 nM .

    • Expectation: A bell-shaped curve. OCR should maximize at ~20-50 nM. Higher doses may depress respiration due to toxicity.

  • Control: Run a parallel well with FCCP (standard uncoupler) at 0.5

    
    M for comparison.
    
Protocol B: Verifying Kinase Inhibition Specificity

Use this to prove your effect is NOT just mitochondrial toxicity.

  • Pre-treatment: Treat cells with Tyrphostin A9 (1

    
    M)  for 1 hour.
    
  • Stimulation: Stimulate pathway with ligand (e.g., PDGF-BB 50 ng/mL) for 10 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Orthovanadate).

  • Western Blot: Probe for p-PDGFR (Tyr754) and Total PDGFR .

  • The Critical Control (Rescue):

    • Run a parallel arm where cells are treated with Oligomycin (1

      
      M)  or FCCP (50 nM)  alone.
      
    • Logic: If FCCP mimics the "signaling inhibition" (e.g., reduced p-ERK), your effect is likely metabolic (ATP depletion prevents phosphorylation) rather than direct kinase inhibition.

Visualization of Mechanism

Diagram 1: The Concentration-Dependent Dual Mechanism

This diagram illustrates how the dosage dictates the dominant biological pathway.

TyrphostinMechanism cluster_LowDose Nanomolar Range (10-50 nM) cluster_HighDose Micromolar Range (1-10 µM) A9 Tyrphostin A9 (SF 6847) Mito Mitochondria (Inner Membrane) A9->Mito High Affinity (Lipophilic) Kinase Receptor Tyrosine Kinases (PDGFR, EGFR, PYK2) A9->Kinase Low Affinity (Competitive) ProtonLeak Proton Leak (Uncoupling) Mito->ProtonLeak ATP_Drop ATP Depletion ProtonLeak->ATP_Drop AMPK AMPK Activation ATP_Drop->AMPK Drp1 Drp1 Activation (Fission) ATP_Drop->Drp1 SigBlock Inhibit MAPK/ERK Signaling AMPK->SigBlock Indirect Inhibition (Metabolic Stress) PhosBlock Block Auto-phosphorylation Kinase->PhosBlock PhosBlock->SigBlock

Caption: Figure 1: Dose-Dependent Pathways. At low doses (Red path), A9 acts as a mitochondrial toxin. At high doses (Blue path), it inhibits kinases. Note that metabolic stress (AMPK) can falsely mimic signaling inhibition.

Diagram 2: Experimental Decision Tree

A logic flow for researchers to validate their A9 data.

DecisionTree Start Observed Effect with Tyrphostin A9 Q1 Is the concentration < 100 nM? Start->Q1 ResMito Mechanism is likely Mitochondrial Uncoupling Q1->ResMito Yes Q2 Does FCCP mimic the effect? Q1->Q2 No (> 1 µM) ResKinase Mechanism may be Kinase Inhibition (Proceed to Western Blot) Q2->ResKinase No (Effect is specific) ResMixed CAUTION: Mixed Mechanism (Metabolic stress + Kinase block) Q2->ResMixed Yes (Effect is ATP-dependent)

Caption: Figure 2: Validation Workflow. A decision tree to distinguish between off-target mitochondrial effects and specific kinase inhibition.

References

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[4] Journal of Medicinal Chemistry, 32(10), 2344–2352. Link

  • Terada, H. (1981). The interaction of highly active uncouplers with mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 639(2), 225-242. Link

  • Yadav, N., et al. (2023). Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway.[6] Journal of Neuro-Oncology, 163, 675–692.[6] Link

  • Park, S. J., et al. (2011). A receptor tyrosine kinase inhibitor, Tyrphostin A9, induces cancer cell death through Drp1 dependent mitochondria fragmentation.[7] Biochemical and Biophysical Research Communications, 408(3), 465-470.[7] Link

  • Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools and potential antiproliferative drugs.[4][5][8] Trends in Pharmacological Sciences, 12, 171-174. Link

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of SF-6847 for Research and Development Professionals

This guide provides comprehensive safety and handling protocols for SF-6847, a potent mitochondrial uncoupler. Designed for researchers, scientists, and drug development professionals, this document outlines the inherent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for SF-6847, a potent mitochondrial uncoupler. Designed for researchers, scientists, and drug development professionals, this document outlines the inherent risks associated with SF-6847 and details the necessary precautions to ensure a safe laboratory environment. The protocols described herein are based on established safety principles and data from analogous compounds.

Introduction to SF-6847: A Potent Mitochondrial Uncoupler

SF-6847, also known as Tyrphostin 9, RG-50872, or Malonoben, is chemically identified as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile[1][2]. It is a highly effective protonophore that disrupts oxidative phosphorylation in mitochondria[2][3][4]. This property makes it an invaluable tool in metabolic research and a subject of interest in drug development. However, its potent biological activity necessitates stringent safety and handling procedures to mitigate potential risks to laboratory personnel. SF-6847 is reported to be significantly more potent than the archetypal uncoupling agent, 2,4-dinitrophenol (DNP)[5].

Mechanism of Action and Inherent Hazards

SF-6847 functions by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis[4][6]. This "uncoupling" of the electron transport chain from ATP production leads to an increase in metabolic rate and heat production[6]. While this mechanism is useful for experimental purposes, it also poses a significant toxicological risk. Systemic exposure can lead to hyperthermia, cellular energy depletion, and potentially severe physiological consequences. The high potency of SF-6847 means that even small quantities can have a significant biological effect.

Figure 1: Mechanism of Mitochondrial Uncoupling by SF-6847 cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthase Inner\nMitochondrial\nMembrane Inner Mitochondrial Membrane Complex I Complex I Complex II Complex II H_plus_gradient Proton Gradient (High H+) Complex I->H_plus_gradient H+ pumping Complex III Complex III Complex IV Complex IV Complex III->H_plus_gradient H+ pumping Complex IV->H_plus_gradient H+ pumping ATP_Synthase_Node ATP Synthase Matrix Mitochondrial Matrix (Low H+) ATP_Synthase_Node->Matrix ATP Synthesis H_plus_gradient->ATP_Synthase_Node H+ flow SF6847 SF-6847 H_plus_gradient->SF6847 SF6847->Matrix Proton Leak

Caption: Mechanism of Mitochondrial Uncoupling by SF-6847

Hazard Identification and Classification

While a specific, comprehensive safety data sheet for SF-6847 is not widely available, data from structurally similar carbonyl cyanide phenylhydrazone compounds provide a strong basis for hazard assessment. The primary hazards are summarized below.

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[7][8]Similar compounds are classified as toxic by these routes of exposure.[8]
Skin Corrosion/Irritation Causes skin irritation.[8]Direct contact should be avoided.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[8]Appropriate eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[8]Inhalation of dust should be minimized.
Chronic Toxicity May be metabolized to cyanide, which can impair cellular respiration.Effects may be delayed.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with SF-6847. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Figure 2: Hierarchy of Controls for Handling SF-6847 Elimination Elimination (Not Feasible) Substitution Substitution (Use less potent uncoupler if possible) Elimination->Substitution Engineering Controls Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Controls Administrative Controls Administrative Controls (SOPs, Training, Restricted Access) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative Controls->PPE

Caption: Hierarchy of Controls for Handling SF-6847

Engineering Controls:

  • Fume Hood: All work with solid SF-6847 and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of SF-6847 must be written and followed.

  • Training: All personnel must be trained on the specific hazards and handling procedures for SF-6847.

  • Restricted Access: The area where SF-6847 is used should be clearly marked and access restricted to authorized personnel.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.

  • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical to prevent exposure and contamination.

Figure 3: SF-6847 Handling Workflow Start Start Preparation Preparation: - Don appropriate PPE - Prepare work area in fume hood - Assemble all necessary equipment Start->Preparation Weighing Weighing Solid SF-6847: - Use an analytical balance inside a ventilated enclosure - Minimize dust generation Preparation->Weighing Solution Preparation Solution Preparation: - Add solvent to the solid slowly - Ensure complete dissolution before removing from the hood Weighing->Solution Preparation Use in Experiment Use in Experiment: - Transfer solutions using appropriate pipettes or cannulas - Keep containers sealed when not in use Solution Preparation->Use in Experiment Cleanup Cleanup: - Decontaminate all surfaces and equipment - Dispose of waste according to institutional guidelines Use in Experiment->Cleanup End End Cleanup->End

Caption: SF-6847 Handling Workflow

Step-by-Step Handling Protocol:

  • Preparation: Before handling SF-6847, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Don all required PPE.

  • Weighing: When weighing the solid compound, do so within a ventilated balance enclosure or a fume hood to contain any dust.

  • Solution Preparation: To prepare solutions, add the solvent to the pre-weighed solid. Cap the container and mix gently until the solid is fully dissolved.

  • Use: When using solutions of SF-6847, use caution to avoid splashes and aerosols. Keep all containers closed when not in use.

  • Cleanup: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated materials as hazardous waste.

Storage:

  • Store SF-6847 in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Refrigeration is recommended for long-term storage to maintain chemical stability.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Figure 4: Emergency Response for SF-6847 Exposure Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Spill Spill Exposure Event->Spill Flush Skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin Contact->Flush Skin Flush Eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Eye Contact->Flush Eyes Fresh Air Move to fresh air immediately. If breathing is difficult, give oxygen. Inhalation->Fresh Air Rinse Mouth Rinse mouth with water. Do NOT induce vomiting. Drink 2-4 cups of milk or water. Ingestion->Rinse Mouth Contain Spill Evacuate area. Contain spill with inert absorbent material. Clean up using appropriate PPE. Spill->Contain Spill Seek Medical Attention Seek immediate medical attention for all exposures. Flush Skin->Seek Medical Attention Flush Eyes->Seek Medical Attention Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Emergency Response for SF-6847 Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

  • Spills: For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's emergency response team.[1]

Toxicological Information

The toxicological properties of SF-6847 have not been fully elucidated. However, studies on the related compound, carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), in rats have shown adverse effects including salivation, increased body temperature, and liver damage (hydropic degeneration and centrilobular necrosis of hepatocytes) following repeated oral administration.[3] Given that SF-6847 is a potent mitochondrial uncoupler, it should be treated as a highly toxic substance. Some research on derivatives of SF-6847 has indicated low toxicity in fibroblast cell cultures, but this should not be extrapolated to in vivo human toxicity without further data.[9][10]

Disposal Considerations

All waste containing SF-6847, including contaminated labware and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of SF-6847 down the drain or in the regular trash.

References

  • Material Safety Data Sheet Carbonyl Cyanide M -Chlorophenylhydrazone, 99+%. (2009, July 20). Exposome-Explorer.
  • Safety Data Sheet: Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone. (2025, October 31). Carl ROTH.
  • Tyrphostin 9 (RG-50872, Malonaben, SF 6847). Santa Cruz Biotechnology.
  • Carbonyl Cyanide 4-(Trifluoromethoxy)phenylhydrazone 370-86-5. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone). PMC.
  • SAFETY DATA SHEET - Carbonyl cyanide 3-chlorophenylhydrazone. (2015, October 16). Fisher Scientific.
  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. (2019, February 15). PMC.
  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. (2024, February 29). ACS Omega.
  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. (2024, February 29). ACS Omega.
  • Material Safety Data Sheet.
  • Some biochemical and physiochemical properties of the potent uncoupler SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile). PubMed.
  • On the Stoichiometry Between Uncouplers of Oxidative Phosphorylation and Respiratory Chains. The Catalytic Action of SF 6847 (3,5-di-tert-butyl-4-hydroxy-benzylidenemalononitrile). PubMed.
  • Uncoupler. Wikipedia.
  • Malonoben. Wikipedia.
  • Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein. PubMed.
  • How do uncoupling agents affect ATP synthesis in respir

Sources

Protocols & Analytical Methods

Method

Application Note: Western Blot Analysis of Phospho-Signaling and Mitochondrial Stress Following Tyrphostin A9 Treatment

Introduction & Mechanism of Action Tyrphostin A9 is a synthetic small molecule originally designed as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] However, advanced cha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Tyrphostin A9 is a synthetic small molecule originally designed as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] However, advanced characterization has revealed a critical dual mechanism of action that researchers must account for when interpreting Western blot data:

  • Kinase Inhibition: Tyrphostin A9 competitively inhibits the ATP-binding site of PDGFR (IC50

    
     0.5–1.0 
    
    
    
    M), blocking autophosphorylation and downstream signaling cascades (MAPK/ERK and PI3K/Akt).
  • Mitochondrial Uncoupling: It acts as a potent mitochondrial protonophore (uncoupler of oxidative phosphorylation), often exceeding the potency of classic uncouplers like CCCP. This leads to mitochondrial membrane potential (

    
    ) collapse, ATP depletion, and Drp1-mediated mitochondrial fragmentation.[2]
    

Critical Experimental Insight: When analyzing Tyrphostin A9 via Western blot, observed reductions in phosphorylation may result from direct kinase inhibition or secondary ATP depletion. This protocol is designed to distinguish these effects through specific controls and time-point selection.

Experimental Design & Controls

To ensure data validity, the experimental design must control for both kinase-dependent and metabolic effects.

A. Dose and Time-Point Selection
ParameterRecommendationRationale
Concentration Range 0.1

M – 50

M
0.5–1

M:
Specific PDGFR inhibition.>5

M:
Significant mitochondrial uncoupling and cytotoxicity.
Short-Term Exposure 5 – 30 minsDetects direct inhibition of receptor phosphorylation (p-PDGFR, p-ERK).
Long-Term Exposure 6 – 24 hoursDetects apoptotic markers (Cleaved Caspase-3, PARP) and stress responses.
B. Essential Controls
  • Ligand Stimulation Control: Serum-starved cells stimulated with PDGF-BB (50 ng/mL) to induce maximal phosphorylation.

  • Vehicle Control: DMSO (Final concentration < 0.1%) to rule out solvent toxicity.

  • Loading Control: GAPDH or

    
    -Actin (housekeeping proteins).[3]
    
  • Total Protein Control: Total PDGFR and Total ERK must be blotted to calculate Phospho/Total ratios.

Signaling Pathway Visualization

The following diagram illustrates the dual impact of Tyrphostin A9 on cellular signaling.

Tyrphostin_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondria PDGF PDGF-BB Ligand PDGFR PDGFR (Receptor) PDGF->PDGFR Activates PI3K PI3K PDGFR->PI3K Phosphorylation RAS RAS PDGFR->RAS Phosphorylation Tyrphostin Tyrphostin A9 Tyrphostin->PDGFR Inhibits Kinase ETC Electron Transport Chain Tyrphostin->ETC Uncouples AKT AKT (p-Ser473) PI3K->AKT Caspase Caspase-3 (Cleavage) AKT->Caspase Inhibits (Loss of p-AKT promotes apoptosis) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-Thr202/Tyr204) MEK->ERK ATP ATP Production ETC->ATP Reduces ROS ROS Generation ETC->ROS Increases Drp1 Drp1 (Fission) ETC->Drp1 Activates Drp1->Caspase

Figure 1: Tyrphostin A9 inhibits PDGFR kinase activity while simultaneously uncoupling mitochondrial respiration, leading to ATP depletion and potential apoptosis.

Detailed Western Blot Protocol

Phase 1: Sample Preparation (Critical for Phospho-Proteins)

Objective: Lyse cells while instantly freezing the phosphorylation state.

  • Cell Culture: Grow cells (e.g., NIH/3T3 fibroblasts or smooth muscle cells) to 70-80% confluence.

  • Serum Starvation: Incubate in serum-free media for 12–24 hours to reduce basal phosphorylation.

  • Treatment:

    • Pre-treat with Tyrphostin A9 for 30 min.

    • Stimulate with PDGF-BB (50 ng/mL) for 10 min.

  • Lysis:

    • Place plates on ice .

    • Wash 2x with ice-cold PBS (containing 1 mM Na

      
      VO
      
      
      
      to prevent phosphatase activity during washing).
    • Add ice-cold Modified RIPA Buffer .

    • Buffer Composition:

      • 50 mM Tris-HCl (pH 7.4)

      • 150 mM NaCl[4]

      • 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS

      • Protease Inhibitors: 1 mM PMSF, 1x Cocktail (Leupeptin/Aprotinin).

      • Phosphatase Inhibitors (MANDATORY): 1 mM Sodium Orthovanadate (Na

        
        VO
        
        
        
        ), 10 mM Sodium Fluoride (NaF), 10 mM
        
        
        -Glycerophosphate.
  • Clarification: Scrape cells, transfer to tubes, incubate on ice for 20 min, then centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 2: Electrophoresis & Transfer
  • Protein Quantification: Use BCA Assay.[3][4] Do not use Bradford if detergents in lysis buffer are high.

  • Loading: Load 20–40

    
    g of total protein per lane.
    
    • Tip: Use 4x Laemmli buffer with fresh

      
      -mercaptoethanol or DTT. Boil at 95°C for 5 min.
      
  • SDS-PAGE: Use 10% acrylamide gels for PDGFR (~180 kDa) and 12% for ERK/Caspase (~42/35 kDa).

  • Transfer: Wet transfer to PVDF membrane is recommended for high MW proteins like PDGFR (100V for 90-120 min at 4°C).

Phase 3: Immunodetection
  • Blocking: 5% BSA in TBST for Phospho-antibodies (Milk interferes with phosphotyrosine detection). 5% Non-fat Milk for Total proteins.

  • Primary Antibodies:

    • Anti-p-PDGFR

      
       (Tyr857):  1:1000 in 5% BSA.
      
    • Anti-p-ERK1/2 (Thr202/Tyr204): 1:2000 in 5% BSA.

    • Anti-Total PDGFR

      
      :  1:1000 in Milk.
      
  • Incubation: Overnight at 4°C with gentle rocking.

Workflow Visualization

WB_Workflow Start Cell Culture (Serum Starve) Treat Treat: Tyrphostin A9 + PDGF-BB Start->Treat Lyse Lysis on Ice (+ Na3VO4 / NaF) Treat->Lyse Quant BCA Quantification Lyse->Quant Run SDS-PAGE (10-12% Gel) Quant->Run Transfer Transfer to PVDF Run->Transfer Block Block (5% BSA for Phospho) Transfer->Block Ab Primary Ab Overnight 4°C Block->Ab Detect ECL Detection & Imaging Ab->Detect

Figure 2: Step-by-step Western Blot workflow emphasizing critical lysis and blocking steps.[4]

Data Analysis & Troubleshooting

Normalization Strategy

Do not rely solely on GAPDH/Actin. The most rigorous quantification for signaling studies is the Phospho/Total Ratio .



Compare this ratio between Vehicle+PDGF and Tyrphostin+PDGF samples.
Troubleshooting Table
ObservationPossible CauseSolution
No Phospho-Signal Phosphatase activityEnsure Na

VO

is fresh and added immediately before lysis. Keep samples on ice.
High Background Inadequate blockingUse 5% BSA for phospho-Abs; ensure TBST washes are sufficient (3 x 10 min).
Total Protein Dropping Apoptosis/DegradationHigh dose Tyrphostin A9 (>10

M) may cause cell death. Check Caspase-3 cleavage.
Unexpected ERK Activation Mitochondrial StressIn some cell types (e.g., neurons), A9-induced ROS can activate ERK independent of PDGFR.

References

  • Levitzki, A., et al. (1989). "Tyrphostins: hydrophobic inhibitors of the tyrosine kinase-encoded by the epidermal growth factor receptor kinase." Science. Link

  • Park, S. J., et al. (2011). "A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation."[2][5] Biochemical and Biophysical Research Communications. Link

  • Kovalenko, M., et al. (1994). "Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation." Cancer Research. Link

  • Zhu, J. H., et al. (2004). "Tyrphostin A9 inhibits calcium release-activated calcium channels in MCF-7 human breast cancer cells." Molecular Pharmacology. Link

  • BenchChem. "Application Notes and Protocols for Western Blot Analysis of p-PDGFR." Link

Sources

Application

Application Note: SF-6847 (Tyrphostin A9) for Mitochondrial Depolarization

Introduction & Mechanistic Insight SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile), frequently cataloged as Tyrphostin A9 , is widely regarded as one of the most potent protonophoric uncouplers of oxidative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile), frequently cataloged as Tyrphostin A9 , is widely regarded as one of the most potent protonophoric uncouplers of oxidative phosphorylation available.

Unlike "classical" uncouplers such as FCCP or DNP (2,4-Dinitrophenol), which often require micromolar concentrations to achieve maximal respiration, SF-6847 functions in the low nanomolar range (10–100 nM). This extreme potency is attributed to its unique chemical structure, which allows for rapid transmembrane proton shuttling with minimal steric hindrance.

The "Super-Uncoupler" Mechanism

SF-6847 acts as a lipophilic weak acid. It disrupts the proton motive force (


) by shuttling protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase.[1] This dissipates the mitochondrial membrane potential (

) and accelerates respiration (oxygen consumption) as the electron transport chain works harder to restore the gradient.
Graphviz Diagram: Mechanism of Action

The following diagram illustrates the protonophoric cycle of SF-6847 across the IMM.

SF6847_Mechanism cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) cluster_Membrane Inner Mitochondrial Membrane (IMM) H_out H+ (Abundant) SF_H SF-6847-H (Protonated/Neutral) H_out->SF_H Protonation H_in H+ (Released) SF_Anion SF-6847(-) (Deprotonated/Anion) SF_H->SF_Anion Diffusion into Matrix (Releases H+) SF_Anion->H_in Deprotonation SF_Anion->SF_H Return to IMS (Driven by ΔΨm)

Caption: The protonophoric cycle of SF-6847. The neutral form (SF-6847-H) diffuses into the matrix, releases a proton due to the alkaline environment, and the anionic form is driven back to the intermembrane space by the membrane potential.

Critical Specificity Warning: The "Dual Identity" Artifact

WARNING: SF-6847 is commercially available under the name Tyrphostin A9 , a member of the tyrphostin family of tyrosine kinase inhibitors (TKIs).

  • As a Kinase Inhibitor: It inhibits EGFR and PDGFR at micromolar concentrations (IC50

    
     0.5 – 460 µM).[2]
    
  • As an Uncoupler: It completely depolarizes mitochondria at nanomolar concentrations (< 100 nM).

Implication: Researchers using Tyrphostin A9 at high doses (e.g., 10 µM) to study kinase signaling are inadvertently inducing severe mitochondrial toxicity. Conversely, when used as an uncoupler (10-50 nM), kinase inhibition is negligible.

Comparative Analysis: SF-6847 vs. Standard Uncouplers

FeatureSF-6847 (Tyrphostin A9)FCCP / CCCPBAM15
Optimal Conc. 10 – 100 nM 0.5 – 2.0 µM1 – 10 µM
Potency Very High (Super-uncoupler)ModerateModerate
Therapeutic Window Wide (Harder to inhibit respiration)Narrow (High doses inhibit respiration)Very Wide
Plasma Membrane Likely DepolarizesDepolarizes (Off-target effect)No Effect (Specific)
Primary Use High-sensitivity assaysStandard stress testsPlasma membrane sensitive assays

Material Preparation & Handling

Solubility & Storage
  • Stock Solution: Dissolve powder in high-grade DMSO to create a 10 mM stock.

  • Storage: Aliquot and store at -20°C (stable for >2 years). Protect from light.

  • Working Solution: Dilute stock 1:1000 in medium to create a 10 µM intermediate, then titrate to final nM concentration.

Adsorption Precaution

Like most lipophilic uncouplers, SF-6847 can adsorb to plastics (polystyrene/polypropylene).

  • Best Practice: Use glass vials for intermediate dilutions if possible.

  • Tip: When using plastic tips, "prime" the tip by pipetting the solution up and down twice before the final transfer.

Protocol A: Fluorescence Imaging of Depolarization

Objective: Visualize the loss of mitochondrial membrane potential (


) in live cells using SF-6847.
Materials
  • Dye: TMRM (Tetramethylrhodamine methyl ester) or JC-1. Note: TMRM is preferred for non-quenching quantitative analysis.

  • Control: Oligomycin (2.5 µM) to prevent reverse-ATP-synthase mediated maintenance of potential.

Step-by-Step Workflow
  • Cell Plating: Seed cells on glass-bottom dishes (e.g., MatTek) 24h prior.

  • Dye Loading: Incubate cells with 20 nM TMRM in equilibration buffer (HBSS + 10 mM HEPES) for 30 minutes at 37°C.

    • Critical: Do not wash out TMRM if performing "non-quenching" mode; leave it in the buffer to maintain equilibrium.

  • Baseline Imaging: Acquire images (Excitation 548 nm / Emission 573 nm) for 5 minutes to establish stable baseline fluorescence.

  • Induction: Add SF-6847 to a final concentration of 20–50 nM .

    • Note: Perform this as a 2X bolus addition gently to avoid dislodging cells.

  • Kinetic Capture: Image every 30 seconds for 10–15 minutes.

  • Validation: Fluorescence should rapidly decrease (loss of mitochondrial accumulation).

Protocol B: Respirometry (Seahorse XF Assay)

Objective: Determine Maximal Respiration Rate (Spare Respiratory Capacity).

Rationale

SF-6847 is superior to FCCP for this assay because it exhibits a wider dynamic range before causing "respiratory crash" (inhibition of electron transport due to toxicity).

Graphviz Diagram: Seahorse Workflow

Seahorse_Workflow Start Basal Respiration (Measure OCR) Inj_A Injection A: Oligomycin (ATP Synthase Inhibitor) Start->Inj_A State_4 State 4o Respiration (Proton Leak) Inj_A->State_4 Inj_B Injection B: SF-6847 (Titration) (Uncoupler) State_4->Inj_B Max_Resp Maximal Respiration (Uncoupled State) Inj_B->Max_Resp Inj_C Injection C: Rotenone/Antimycin A (ETC Shutoff) Max_Resp->Inj_C

Caption: Standard Mitochondrial Stress Test workflow adapted for SF-6847.

Optimization Steps
  • Titration is Mandatory: Unlike FCCP (standard 1 µM), SF-6847 must be titrated lower.

    • Recommended Ports:

      • Port A: Oligomycin (1.5 µM)

      • Port B: SF-6847 (Titrate: 10 nM, 20 nM, 40 nM, 80 nM across different wells)

      • Port C: Rotenone/Antimycin A (0.5 µM)

  • Buffer Considerations: Ensure Assay Medium is pH 7.4. BSA (Bovine Serum Albumin) in the media binds SF-6847 avidly.

    • Correction: If your media contains BSA (e.g., for fatty acid oxidation assays), you may need to increase SF-6847 concentration by 5-10 fold to overcome protein binding.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Depolarization Observed BSA/Serum in mediaRemove serum or increase SF-6847 conc. significantly.
Cell Death / Detachment Toxicity (Kinase inhibition?)Check concentration. If >500 nM, you are hitting kinase targets. Lower dose to <100 nM.[2]
Slow Response Plastic AdsorptionUse glass inserts or prime pipette tips. Ensure vigorous mixing upon addition.
Plasma Membrane Depolarization Non-specific proton conductanceSwitch to BAM15 if plasma membrane potential must be preserved (e.g., neuronal excitability studies).

References

  • Terada, H. (1981). The interaction of highly active uncouplers with mitochondria.[1] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 639(3), 225-242. Link

  • Kenwood, B. M., et al. (2013). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane.[1][3][4] Molecular Metabolism, 3(2), 114-123. Link

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205. Link

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tyrphostin A9 (RG 50872)

Topic: Stability and Handling in Cell Culture Systems Document ID: TSC-TYR-A9-V2.1 Last Updated: October 2023 Audience: Cell Biologists, Pharmacologists, Assay Developers Product Snapshot & Critical Properties Before tro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Handling in Cell Culture Systems

Document ID: TSC-TYR-A9-V2.1 Last Updated: October 2023 Audience: Cell Biologists, Pharmacologists, Assay Developers

Product Snapshot & Critical Properties

Before troubleshooting, verify your compound aligns with these physicochemical specifications. Tyrphostin A9 is not just a kinase inhibitor; it has potent off-target metabolic effects that often confuse experimental data.

PropertySpecificationCritical Note
Chemical Name Tyrphostin A9 (Malonoben)Class: Benzylidenemalononitrile
Primary Target PDGFR Tyrosine KinaseIC50 ≈ 0.5 - 1.0 µM
Secondary Target Oxidative PhosphorylationWARNING: Uncouples mitochondria at 10 nM (100x more potent than kinase effect).[1][2]
Solubility (DMSO) ~25–50 mg/mLExcellent organic solubility.
Solubility (Water) < 0.1 mg/mLInsoluble. High risk of precipitation in media.
Appearance Yellow/Orange SolidColor intensity correlates with concentration.

Troubleshooting Guide (FAQ)

Category A: Solubility & Precipitation

Q: I see a fine yellow precipitate immediately after adding Tyrphostin A9 to my cell culture media. What happened? A: You have experienced "Solvent Shock." Tyrphostin A9 is highly hydrophobic. When a concentrated DMSO stock is added directly to an aqueous, saline-rich environment (like DMEM or RPMI), the compound crashes out of solution before it can disperse.

  • The Fix: Do not add the stock directly to the dish. Prepare a 1000x intermediate dilution in a separate tube while vortexing, then apply that to the cells. (See Protocol 1 below).

Q: Can I make a 1 mM stock in water or PBS? A: No. The benzylidenemalononitrile structure is lipophilic. It will not dissolve in aqueous buffers.[3] You must use DMSO or Ethanol. We recommend DMSO for better cell culture compatibility (lower volatility).

Q: My DMSO stock froze at +4°C. Is it ruined? A: No. Pure DMSO freezes at approximately 18.5°C. This is normal. Thaw it at room temperature (RT) or in a 37°C water bath until clear. Ensure no crystals remain before pipetting.

Category B: Stability in Culture Media

Q: How long is Tyrphostin A9 stable in media containing 10% FBS? A: Treat the effective half-life as < 12–24 hours .

  • The Mechanism: The dicyanovinyl group in Tyrphostin A9 is an electrophile (Michael acceptor). It reacts with nucleophiles, particularly thiols (like cysteine residues on serum albumin or free glutathione) found in FBS.

  • Recommendation: For experiments lasting >24 hours, you must replace the media with fresh compound daily. Do not rely on a single dose for a 48-hour assay.

Q: Is the compound light-sensitive? A: Yes. The conjugated double bond system that gives A9 its yellow color makes it susceptible to photo-isomerization or degradation.

  • Protocol: Minimize exposure to biosafety cabinet lights. Wrap tubes in foil if handling for extended periods.

Category C: Biological Inconsistencies (The "Mitochondrial Trap")

Q: I am treating cells with 5 µM to inhibit PDGFR, but my cells are dying rapidly (within hours), unlike my genetic knockdown controls. Why? A: You are likely observing mitochondrial uncoupling , not kinase inhibition.

  • The Science: Tyrphostin A9 acts as a potent protonophore (uncoupler of oxidative phosphorylation) at concentrations as low as 10–100 nM . At 5 µM, you are 500x above the uncoupling threshold. This causes rapid ATP depletion and cytotoxicity, independent of PDGFR inhibition.

  • The Fix: Always include a control treated with a pure mitochondrial uncoupler (like FCCP) to distinguish metabolic toxicity from kinase-driven effects.

Visualizing the Workflow & Logic

Diagram 1: The "Anti-Crash" Dilution Workflow

Caption: Step-by-step dilution strategy to prevent Tyrphostin A9 precipitation in aqueous media.

G cluster_0 Critical Control Point Stock DMSO Stock (10 - 50 mM) Vortex Vortex Active Stock->Vortex 1. Pipette slowly Inter Intermediate Tube (Media/PBS) Inter->Vortex 2. Media acts as solvent Final Final Culture Dish (Target Conc.) Vortex->Final 3. Transfer stabilized solution

Diagram 2: Troubleshooting Biological Failure

Caption: Decision tree for diagnosing lack of efficacy or unexpected toxicity.

Logic Start Issue: Unexpected Results Precip Check: Yellow Crystals in Media? Start->Precip Tox Check: Rapid Cell Death (<6 hours)? Precip->Tox No SolProb Solubility Failure: Use 'Dropwise' Protocol Precip->SolProb Yes Serum Check: Serum % > 5%? Tox->Serum No MitoProb Mitochondrial Artifact: Reduce Conc. or Check ATP Tox->MitoProb Yes (Mito Uncoupling) ProtProb Protein Binding: Increase Dose or Use Low-Serum Media Serum->ProtProb Yes (Thiol Adducts) Valid Proceed to Assay Serum->Valid No

Validated Experimental Protocols

Protocol 1: Preparation of Stable Working Solutions

Objective: To introduce hydrophobic A9 into media without precipitation.

  • Stock Prep: Dissolve 5 mg Tyrphostin A9 in 1.77 mL anhydrous DMSO to create a 10 mM Stock . Aliquot into light-tight tubes and store at -20°C.

  • Warm Up: Thaw stock to Room Temperature (RT). Ensure it is completely clear.

  • The "Dropwise" Method:

    • Place your target volume of culture media (e.g., 10 mL) in a 15 mL conical tube.

    • Set the tube on a vortex mixer at medium speed.

    • While vortexing , slowly pipet the required volume of DMSO stock (e.g., 10 µL for 10 µM final) directly into the swirling liquid.

    • Why? This rapidly disperses the DMSO molecules before the A9 can aggregate with itself.

  • Inspection: Hold the tube up to the light. It should be clear yellow.[3] If cloudy/turbid, discard and repeat.

Protocol 2: Vehicle Control Design

Objective: To validate that DMSO is not causing the observed effects.

  • Treatment Group: Media + [X] µL Tyrphostin A9 Stock.

  • Vehicle Control: Media + [X] µL Pure DMSO .

  • Constraint: Ensure final DMSO concentration is ≤ 0.1% (v/v) .

    • Example: 1 µL stock in 1 mL media = 0.1%.

    • Warning: DMSO > 0.5% can induce differentiation or toxicity in sensitive lines (e.g., HL-60, primary neurons), confounding PDGFR data.

References

  • Levitzki, A., et al. (1991). "Tyrphostins: Potential Antiproliferative Agents and Novel Molecular Tools."[4] Biochemical Pharmacology.

    • Context: Establishes the mechanism of PDGFR inhibition and structure-activity rel
  • Terada, H. (1990). "Uncouplers of Oxidative Phosphorylation." Environmental Health Perspectives.

    • Context: Details the potent mitochondrial uncoupling effects of benzylidenemalononitriles (SF 6847/Tyrphostin A9).
  • Sigma-Aldrich/Merck. "Product Specification: Tyrphostin A9 (T1820)."

    • Context: Physical data, solubility limits (DMSO/Ethanol), and storage stability.[1]

  • BenchChem. "Tyrphostin A9 Solubility and Stability Guide."

    • Context: Practical handling data regarding DMSO stock stability and aqueous insolubility.[3][]

Sources

Optimization

Technical Support Center: 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile (Teriflunomide/A77 1726)

Compound Identity: 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is the enolic form of Teriflunomide (also known as A77 1726 ), the active metabolite of Leflunomide. Primary Target: Dihydroorotate Dehydrogenase (DHO...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is the enolic form of Teriflunomide (also known as A77 1726 ), the active metabolite of Leflunomide. Primary Target: Dihydroorotate Dehydrogenase (DHODH).[1][2][3][4] Critical Characteristic: High protein binding (>99%), primarily to albumin.[2]

Part 1: The "Serum Shift" Phenomenon

Issue: Significant Potency Drop in Cell-Based Assays

User Observation: "My biochemical (enzyme-only) IC50 is in the low nanomolar range (~20-50 nM), but my cellular IC50 in complete media is in the micromolar range (>10 µM). Is the compound degrading?"

Root Cause Analysis: The compound is likely not degrading. The discrepancy is caused by the Serum Shift . Teriflunomide exhibits exceptionally high protein binding (>99%) to serum albumin found in Fetal Bovine Serum (FBS). In standard cell culture conditions (10% FBS), the "free fraction" (bioactive drug) is less than 1% of the total concentration added.

Mechanism of Interference:

  • Sequestration: Albumin acts as a "sink," sequestering the compound and preventing it from crossing the cell membrane to reach the mitochondrial DHODH target.

  • Equilibrium Shift: The IC50 shift is directly proportional to the serum concentration.

Troubleshooting Matrix: Potency Discrepancies
SymptomPotential CauseVerification StepCorrective Action
High Cellular IC50 High Protein Binding (Serum Effect)Run assay in 1% FBS vs. 10% FBS.Calculate the "Free Fraction" or use low-serum media for potency ranking.
No Activity Uridine ContaminationCheck media formulation for Uridine.Use dialyzed FBS or Uridine-free media.
Cytotoxicity (Non-Specific) Off-Target EffectsPerform Uridine Rescue (See Protocol 2).If Uridine does not rescue, toxicity is off-target (non-DHODH).

Part 2: Mechanistic Validation Protocols

Protocol 1: The Serum-Shift Assay

Objective: To determine the impact of protein binding on compound potency.

Materials:

  • Target Cells (e.g., Jurkat, PBMCs).

  • Media A: RPMI + 10% FBS (Standard).

  • Media B: RPMI + 0.1% BSA or Serum-Free (Low Protein).

  • Reagent: Alamar Blue or CellTiter-Glo.

Workflow:

  • Seeding: Seed cells in 96-well plates in their respective media (A and B). Allow 4 hours for attachment/equilibration.

  • Treatment: Prepare a serial dilution of Teriflunomide (0.1 nM to 100 µM).

    • Note: Ensure the DMSO concentration remains constant (<0.5%) across all wells.

  • Incubation: Incubate for 72 hours.

  • Readout: Add detection reagent and measure fluorescence/luminescence.

  • Analysis: Plot dose-response curves.

    • Expectation: The IC50 in Media B (Low Protein) should be 50-100x lower (more potent) than in Media A.

Protocol 2: The Uridine Rescue (Specificity Check)

Objective: To confirm that the observed growth inhibition is specifically due to DHODH inhibition and not general cytotoxicity.

Scientific Rationale: Teriflunomide blocks de novo pyrimidine synthesis.[1][2][3][5][6] Cells can bypass this block via the "Salvage Pathway" if exogenous Uridine is provided.[3] If the drug is working on-target, adding Uridine should completely restore cell growth.

Workflow:

  • Preparation: Prepare culture media supplemented with 100 µM Uridine .

  • Treatment: Treat cells with Teriflunomide at the calculated IC80 concentration.

    • Group 1: Vehicle (DMSO)

    • Group 2: Teriflunomide[1][4][6][7][8]

    • Group 3: Teriflunomide + 100 µM Uridine

  • Incubation: 72 hours.

  • Readout: Measure cell viability.

Interpretation:

  • Full Rescue (Group 3 ≈ Group 1): On-target DHODH inhibition.

  • No Rescue (Group 3 ≈ Group 2): Off-target toxicity (e.g., kinase inhibition or mitochondrial uncoupling).

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action & Serum Interference

Caption: Teriflunomide inhibits mitochondrial DHODH, blocking pyrimidine synthesis.[1][2][3][6] Serum albumin sequesters the drug, reducing efficacy. Uridine bypasses the block via the salvage pathway.

Teriflunomide_MOA Serum Serum Albumin (Extracellular) Drug_Total Teriflunomide (Total Added) Drug_Total->Serum >99% Binding Drug_Free Free Drug (Bioactive) Drug_Total->Drug_Free <1% Free Fraction DHODH DHODH Enzyme (Mitochondria) Drug_Free->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Required for Proliferation T-Cell Proliferation DeNovo->Proliferation Drives Uridine Exogenous Uridine Salvage Salvage Pathway Uridine->Salvage Substrate Salvage->Proliferation Restores

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for resolving potency or toxicity issues in Teriflunomide assays.

Troubleshooting_Tree Start Issue: Unexpected IC50 Data Check_Serum Is FBS > 5% in Media? Start->Check_Serum Serum_High High Protein Binding (Serum Shift) Check_Serum->Serum_High Yes Serum_Low Perform Uridine Rescue Assay Check_Serum->Serum_Low No Action_Shift Action: Calculate Free Fraction or Reduce Serum Serum_High->Action_Shift Rescue_Yes Mechanism Confirmed: On-Target DHODH Serum_Low->Rescue_Yes Growth Restored Rescue_No Mechanism Suspect: Off-Target Toxicity Serum_Low->Rescue_No Growth Inhibited

Part 4: Quantitative Reference Data

Table 1: Impact of Serum on Teriflunomide Potency (Representative Data)

Assay ConditionProtein ContentEstimated IC50 (Jurkat T-Cells)Shift Factor
Enzyme Assay (Biochemical) None~20 - 50 nM1x (Baseline)
Serum-Free Media ~0%~50 - 100 nM~2x
10% FBS (Standard) High (Albumin)~5,000 - 10,000 nM (5-10 µM)~100x Shift
Whole Blood Assay Very High> 10,000 nM>200x Shift

Note: Data represents consensus values derived from pharmacokinetic studies and cellular proliferation assays [1, 2].

References

  • Williamson, R. A., et al. (1995). Dihydroorotate dehydrogenase is a high affinity binding protein for A77 1726 and mediator of leflunomide immunosuppression. Journal of Biological Chemistry.

  • Cherwinski, H. M., et al. (1995). The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis. Journal of Pharmacology and Experimental Therapeutics.

  • Rücker, G., et al. (1996). Interaction of the active metabolite of leflunomide (A77 1726) with serum albumin. Pharmaceutical Research.

  • Bar-Or, A., et al. (2014). Teriflunomide and its mechanism of action in multiple sclerosis. Drugs.

Sources

Troubleshooting

Technical Support Center: Navigating Cell Line Specific Responses to Tyrphostin A9

From the Desk of the Senior Application Scientist Welcome to the technical support guide for Tyrphostin A9. As a researcher, you understand that a compound's behavior is rarely uniform across different biological context...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Tyrphostin A9. As a researcher, you understand that a compound's behavior is rarely uniform across different biological contexts. Tyrphostin A9 is a prime example of an inhibitor whose effects are profoundly influenced by the specific genetic and signaling architecture of the cell line under investigation. This guide is designed to move beyond simple protocols and provide you with the causal insights needed to design robust experiments, interpret nuanced results, and troubleshoot the challenges that arise from these cell line-specific responses.

Section 1: Foundational Knowledge & First Steps (FAQs)

This section addresses the most common initial questions researchers have when incorporating Tyrphostin A9 into their studies. Getting these first steps right is critical for experimental success and reproducibility.

Q1: What is Tyrphostin A9, and what are its known molecular targets?

A1: Tyrphostin A9 (also known as AG-17 or Malonoben) is a synthetic, cell-permeable compound broadly classified as a protein tyrosine kinase inhibitor.[1] While initially investigated as part of a series targeting the Epidermal Growth Factor Receptor (EGFR), its activity profile is complex and multifaceted.[2][3]

  • Primary Target: Its most potent and frequently cited activity is the inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, with reported IC50 values in the sub-micromolar range (0.5 µM - 1.2 µM).[1][4]

  • Secondary/Context-Dependent Targets:

    • EGFR: Tyrphostin A9 does inhibit EGFR, but its potency is generally much lower than for PDGFR.[2] However, in specific contexts, such as in certain colorectal carcinoma cells, it can inhibit EGFR at low nanomolar concentrations.[5]

    • PYK2: It has been shown to inhibit Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cell migration and signaling.[4][6]

    • VEGFR-2: In HCT-116 colorectal cancer cells, Tyrphostin A9 was found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an EC50 of 28.2 nM.[5]

  • Functional Effects: Beyond direct kinase inhibition, Tyrphostin A9 is a potent inducer of mitochondrial fission through a Drp1-dependent mechanism, which can lead to apoptosis.[7]

It is crucial to recognize that Tyrphostin A9 is not a highly specific inhibitor. Its ultimate biological effect is a composite of its actions on multiple targets, the expression levels of which vary dramatically between cell lines.

Q2: How should I properly dissolve, store, and handle Tyrphostin A9?

A2: Proper handling is non-negotiable for reproducible results. Tyrphostin A9's poor aqueous solubility dictates the entire preparation process.

  • Solubility: Tyrphostin A9 is soluble in DMSO (up to 25 mg/mL) and ethanol (up to 20 mg/mL) but is considered insoluble in water.[1][8]

  • Stock Solution Preparation:

    • Always use fresh, anhydrous DMSO. Moisture contamination in DMSO can significantly reduce the solubility of many small molecules.[2][9]

    • Prepare a high-concentration primary stock solution (e.g., 10-25 mM in DMSO).

    • Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (37°C) can be used if necessary.

  • Storage:

    • Solid Compound: Store at room temperature as per the manufacturer's recommendation.[1]

    • Stock Solution: Aliquot the primary stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[9] DMSO solutions can be stored at -20°C for up to 3 months.[1]

  • Working Dilution: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare subsequent dilutions in your cell culture medium. Be mindful that adding a high percentage of DMSO to your culture can be toxic to cells; always keep the final DMSO concentration in your experiment below 0.5% (and ideally below 0.1%) and include a vehicle-only control (medium with the same final concentration of DMSO).

Q3: What is a good starting concentration range for my experiments?

A3: The optimal concentration is entirely cell line-dependent. A dose-response experiment is always the mandatory first step. The table below summarizes reported effective concentrations from the literature to help you define a starting range for your specific model.

Target/ProcessCell Line / SystemEffective Concentration (IC50/EC50)Reference
PDGFR Kinase ActivityIn vitro kinase assay0.5 - 1.2 µM[1][4]
EGFR Kinase ActivityIn vitro kinase assay~460 µM[2]
EGFR InhibitionHCT-116 Cells48.5 nM[5]
VEGFR-2 InhibitionHCT-116 Cells28.2 nM[5]
Growth InhibitionHCT-116 (p53-wt) Cells~0.03 µM (clonogenic)[10]
Apoptosis InductionVarious Cancer CellsVaries (typically µM range)[7]
ERK ActivationNS20Y Neuronal Cells1-10 µM[11][12]
Growth InhibitionGlioblastoma CellsVaries (typically µM range)[6]

Recommendation: For an initial dose-response curve, we suggest a wide logarithmic range, for example: 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, and 25 µM.

Section 2: Troubleshooting Guide for Cell-Specific Phenomena

The unique responses of different cell lines to Tyrphostin A9 are a common source of confusion. This section provides explanations and troubleshooting steps for the most frequently encountered observations.

Q4: I'm observing significant apoptosis in my cancer cell line. What is the likely mechanism?

A4: While Tyrphostin A9 can induce apoptosis by inhibiting pro-survival signaling from receptor tyrosine kinases, a key mechanism identified is its ability to trigger mitochondrial fragmentation.[7]

  • Causality: Tyrphostin A9 induces the activity of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. This leads to excessive fragmentation of the mitochondrial network, a state that compromises mitochondrial membrane potential, reduces cellular ATP levels, and ultimately commits the cell to apoptosis.[7] Studies in colorectal carcinoma cells confirm that this apoptotic response involves the activation of effector caspase-3 and subsequent DNA fragmentation.[5][10]

  • Validation:

    • Confirm Apoptosis: Use a secondary method to confirm apoptosis, such as a TUNEL assay for DNA fragmentation or a commercial Caspase-3/7 activity assay.[10][13]

    • Mitochondrial Morphology: To directly test the proposed mechanism, visualize mitochondrial morphology using a fluorescent dye like MitoTracker™ Red CMXRos. In responsive cells, you should observe a shift from a tubular network to fragmented, punctate mitochondria following treatment.

    • Genetic Knockdown: For advanced validation, siRNA-mediated knockdown of Drp1 should rescue the cells from Tyrphostin A9-induced cell death.[7]

Q5: In my neuronal cell line, ERK phosphorylation is increasing after treatment. Is this an experimental artifact?

A5: No, this is not an artifact but a well-documented paradoxical effect of Tyrphostin A9 that underscores its cell line-specific nature.

  • Causality: In several neuronal cell lines (e.g., SH-SY5Y, NS20Y) and primary neurons, Tyrphostin A9 stimulates a robust and persistent activation of the ERK1/2 (MAPK) pathway.[11][12] Crucially, this activation occurs independently of its inhibitory effect on the PDGF receptor.[12] The signaling proceeds through the canonical upstream kinases MEK and is also dependent on PI3K activity.[11][12] This pro-survival/pro-differentiation signaling can lead to outcomes like neurite outgrowth.[12]

  • Contrast with Other Cell Lines: This effect appears specific to neuronal lineages, as the same ERK activation was not observed in HEK293 or C6 glioma cells.[11][12] In glioblastoma cells, for instance, Tyrphostin A9 has the opposite effect, suppressing the PYK2/EGFR-ERK signaling pathway.[6]

  • Experimental Implication: If you are studying Tyrphostin A9 in a neuronal context, you must re-frame your hypothesis. You are not studying the inhibition of a specific RTK, but rather the downstream consequences of paradoxical ERK activation. Your controls should include known MEK inhibitors (e.g., SL327, PD98059) to confirm that the observed phenotypes are indeed ERK-dependent.[12]

Q6: My results show high variability between KRAS-mutant colorectal cancer cell lines. Why is Tyrphostin A9 effective in one but not another?

A6: Recent evidence points to the p53 tumor suppressor status as a critical determinant of sensitivity in this context.

  • Causality: Studies using isogenic HCT-116 colorectal cancer cells (KRAS-mutant) demonstrated that cells with wildtype p53 (p53-wt) were highly sensitive to Tyrphostin A9.[5][10] In contrast, their p53-knockout counterparts were distinctly less sensitive.[5] This suggests that the pro-apoptotic effects of Tyrphostin A9 in this specific genetic background may require functional p53.[10]

  • Experimental Implication: When selecting cell lines to study Tyrphostin A9, especially in colorectal cancer, you must know their KRAS and p53 mutation status. Comparing a KRAS-mutant/p53-wt line (like HCT-116) with a KRAS-wt/p53-mutant line (like HT-29) will likely yield very different results, as has been reported.[5] This is a prime example of how the broader genetic landscape, beyond just the target kinase, dictates the drug's effect.

Section 3: Core Experimental Protocols & Workflows

To ensure your results are robust and interpretable, follow these validated protocols. They are designed with built-in checks to help validate your findings.

Experimental Workflow: Troubleshooting Unexpected Tyrphostin A9 Results

Before questioning your hypothesis, validate your experimental system. Follow this logical flow to diagnose common issues.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Biological Validation start Unexpected Result Observed check_compound Verify Compound Integrity - Fresh aliquot? - Correct storage? - Anhydrous DMSO? start->check_compound check_dose Review Dose-Response - Did you perform one? - Is concentration appropriate for cell line? check_compound->check_dose check_vehicle Analyze Vehicle Control - Is DMSO concentration <0.5%? - Does control behave as expected? check_dose->check_vehicle check_target Confirm Target Presence & Activity - Does my cell line express the target (e.g., PDGFR, EGFR)? - Is the pathway active at baseline? (Western Blot) check_vehicle->check_target If all pass... check_specificity Assess Cell Line Context - What is the p53 status? - Is it a neuronal line? - What are the key driver mutations? check_target->check_specificity re_evaluate Re-evaluate Hypothesis - Could it be paradoxical activation? - Is an off-target effect responsible? check_specificity->re_evaluate re_evaluate->start Design New Experiment

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Protocol 1: Assessing Kinase Inhibition via Phospho-Protein Western Blot

This protocol is optimized to preserve the phosphorylation state of proteins, which is critical for studying kinase inhibitors.

Core Principle (Trustworthiness): The key to a reliable phospho-blot is the immediate and sustained inhibition of endogenous phosphatases from the moment of cell lysis. This protocol incorporates best practices to ensure what you see on the blot reflects the true state within the cell.[14][15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (Crucial)

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Do not use milk, as it contains casein, a phosphoprotein that causes high background.[14][16]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment & Lysis:

    • Plate and treat cells with Tyrphostin A9 and controls for the desired time.

    • Place the culture dish on ice. Aspirate the medium and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (protein lysate) to a new chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & Gel Electrophoresis:

    • Normalize the volume of all samples to contain the same amount of protein (e.g., 20-30 µg). Add 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.[14][15]

    • Load samples onto an SDS-PAGE gel and run according to standard procedures.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane. Remember to pre-wet the PVDF membrane in methanol.[14]

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[14][15]

    • Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Self-Validation (Stripping and Re-probing):

    • After imaging, strip the membrane using a mild stripping buffer.

    • Re-block and re-probe the same membrane for the corresponding total protein (e.g., total-EGFR, total-ERK). This is essential to confirm that changes in the phospho-signal are due to altered kinase activity and not changes in total protein levels.

Section 4: Key Signaling Pathways

Understanding the canonical pathways and how Tyrphostin A9 interacts with them is key to interpreting your data.

Canonical EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a primary driver of cell proliferation and survival. Tyrphostin A9 can inhibit this pathway, albeit often with lower potency than for PDGFR.

G cluster_ras MAPK Pathway cluster_pi3k PI3K/Akt Pathway ligand EGF/TGF-α Ligand egfr EGFR Dimerization & Autophosphorylation ligand->egfr adaptor Adaptor Proteins (Grb2, Shc) egfr->adaptor tyrphostin Tyrphostin A9 tyrphostin->egfr Inhibits ras Ras adaptor->ras activates pi3k PI3K adaptor->pi3k activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Gene Transcription (Proliferation, Invasion) erk->proliferation akt Akt pi3k->akt survival Anti-Apoptosis & Survival akt->survival

Caption: Canonical EGFR signaling leading to cell proliferation and survival.[17][18]

Paradoxical ERK Activation in Neuronal Cells

In stark contrast to its inhibitory role in other cells, Tyrphostin A9 actively promotes ERK signaling in neuronal lineages through an unconventional mechanism.

G tyrphostin Tyrphostin A9 unknown Unknown Mediator (RTK-like?) tyrphostin->unknown Activates pdgfr PDGF Receptor tyrphostin->pdgfr Inhibits (but irrelevant to this effect) pi3k PI3K unknown->pi3k mek MEK1/2 unknown->mek pi3k->mek Required for MEK activation erk ERK1/2 (Phosphorylation) mek->erk Activates phenotype Neuronal Phenotypes (Neurite Outgrowth, Neuroprotection) erk->phenotype

Caption: Paradoxical ERK activation by Tyrphostin A9 in neuronal cells.[11][12]

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Abcam. (n.d.). Western Blotting of Phospho-proteins Protocol. As retrieved from ResearchGate. [Link]

  • Kaur, G., et al. (1998). Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase. Cell Growth & Differentiation. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Bio-Rad. (n.d.). EGFR signaling pathway. [Link]

  • Chen, Y. T., et al. (2022). Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs. Biomedicine & Pharmacotherapy. [Link]

  • Park, S. J., et al. (2011). A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation. Biochemical and Biophysical Research Communications. [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Chen, Y. T., et al. (2022). Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs. Biomedicine & Pharmacotherapy. [Link]

  • S.L, B., et al. (2023). Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway. Journal of Neuro-Oncology. [Link]

  • Sjölund, M., et al. (1998). Tyrphostin A9 and wortmannin perturb the Golgi complex and block proliferation of vascular smooth muscle cells. European Journal of Cell Biology. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Butt, E., et al. (2025). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. Future Pharmacology. [Link]

  • Liu, H. Y., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Pharmacological Reports. [Link]

  • Butt, E., et al. (2025). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. Future Pharmacology. [Link]

  • ResearchGate. (n.d.). Cell viability assay using potential PAK inhibitors. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Semantic Scholar. (2015). Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo. [Link]

  • Li, G., et al. (2015). Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo. Oncology Letters. [Link]

  • Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Research. [Link]

  • Takahashi, H., et al. (1992). Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas. Journal of Neuro-Oncology. [Link]

  • Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References. [Link]

  • Rayner, E., et al. (2020). CRISPR/Cas9 treatment causes extended TP53-dependent cell cycle arrest in human cells. Nucleic Acids Research. [Link]

  • Ryan, M. B., et al. (2021). Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition. Clinical Cancer Research. [Link]

  • Hsieh, Y. S., et al. (2019). Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. International Journal of Molecular Sciences. [Link]

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Reference Data & Comparative Studies

Validation

Tyrphostin A9 (Malonoben) vs. PDGFR Inhibitors: A Technical Comparison &amp; Application Guide

Executive Summary: The Dual Nature of Tyrphostin A9 Tyrphostin A9 (also known as Malonoben, Tyrphostin 9, or SF 6847) is a synthetic small molecule originally designed as a selective inhibitor of the Platelet-Derived Gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of Tyrphostin A9

Tyrphostin A9 (also known as Malonoben, Tyrphostin 9, or SF 6847) is a synthetic small molecule originally designed as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. Historically, it served as a critical tool for dissecting PDGFR signaling pathways before the advent of clinical-grade inhibitors like Imatinib.

However, modern pharmacological profiling reveals a complex "dual-nature" that researchers must account for:

  • Kinase Inhibition: It inhibits PDGFR kinase activity (IC₅₀ ≈ 0.5 µM) and, according to recent data, displays potent activity against VEGFR2.[1]

  • Mitochondrial Uncoupling: Unlike most kinase inhibitors, Tyrphostin A9 is a potent protonophore (uncoupler of oxidative phosphorylation), a property often overlooked that can confound cell viability data.

This guide compares Tyrphostin A9 against standard research and clinical PDGFR inhibitors (AG1296, Imatinib, Sunitinib) to assist in experimental design and inhibitor selection.

Mechanistic Profile & Chemical Properties[2][3]

Mechanism of Action

Tyrphostin A9 belongs to the tyrphostin class of inhibitors (benzylidenemalononitriles).

  • Primary Target: Competes with the substrate (or ATP, depending on specific tyrphostin subclass kinetics) at the catalytic domain of the PDGFR receptor tyrosine kinase (RTK).

  • Secondary Mechanism (The "Dirty" Profile): A9 acts as a weak acid protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient (

    
    ). This leads to rapid ATP depletion and mitochondrial fragmentation (Drp1-dependent), which can induce cell death independent of PDGFR inhibition.
    
Chemical Specifications
PropertySpecification
CAS Number 10537-47-0
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
Solubility DMSO (>25 mg/mL), Ethanol. Insoluble in water.
Stability Light sensitive; store at -20°C. Solutions in DMSO stable for ~3 months at -20°C.
Lipophilicity High (miLogP ≈ 4.5); readily crosses blood-brain barrier and cell membranes.

Comparative Performance Analysis

The following table synthesizes experimental data comparing A9 with its closest research analog (AG1296) and clinical benchmarks.

Table 1: Comparative Inhibitory Potency (IC₅₀) and Selectivity

FeatureTyrphostin A9 Tyrphostin AG1296 Imatinib (Gleevec) Sunitinib
Primary Class Research Tool (Historical)Research Tool (Standard)Clinical Drug (Type II)Clinical Drug (Multi-kinase)
PDGFR IC₅₀ (Cell-free) 0.5 – 1.2 µM 0.3 – 0.8 µM 0.1 µM 0.002 – 0.01 µM
Selectivity Profile Low/Mixed. Inhibits PDGFR, VEGFR2 (~28 nM)*, and EGFR (weak). Potent Mitochondrial Uncoupler. High. Selective for PDGFR

and c-Kit.[1] Minimal EGFR inhibition.
Moderate. PDGFR, c-Kit, Abl.[1][2][3]Broad. PDGFR, VEGFR, KIT, FLT3, RET.[1][2][3]
Mitochondrial Toxicity High (Uncouples OxPhos at 10–100 nM)Low/NegligibleLowModerate (at high doses)
Primary Application Studying mitochondrial-linked signaling; historical reference.Pure PDGFR signaling dissection in vitro.Clinical benchmarking; in vivo tumor models.Angiogenesis & PDGFR dual-inhibition studies.

*Note: Recent chemoproteomic profiling suggests A9 is more potent against VEGFR2 than originally classified, complicating its use as a "selective" PDGFR probe in angiogenesis models.

Visualizing the Signaling & Intervention Points

The diagram below illustrates where Tyrphostin A9 intersects with PDGFR signaling compared to other inhibitors, highlighting the critical mitochondrial off-target effect.

PDGFR_Signaling PDGF_Ligand PDGF Ligand PDGFR PDGFR (RTK) PDGF_Ligand->PDGFR Activation PI3K PI3K / AKT PDGFR->PI3K MAPK RAS / MAPK PDGFR->MAPK ATP ATP ATP->PDGFR Phosphorylation A9 Tyrphostin A9 (Malonoben) A9->PDGFR Inhibits (0.5 µM) Mito Mitochondria (OxPhos) A9->Mito Uncouples (Off-Target) AG1296 Tyrphostin AG1296 AG1296->PDGFR Imatinib Imatinib Imatinib->PDGFR ATP_Depletion ATP Depletion (Cell Death) Mito->ATP_Depletion Loss of Membrane Potential

Figure 1: Mechanism of Action. Note that while A9 inhibits PDGFR, its direct action on Mitochondria (Green) can independently cause cell death, mimicking the phenotypic result of pathway inhibition.

Experimental Protocols

Protocol A: Validating PDGFR Inhibition (Western Blot)

Objective: Confirm A9 inhibits ligand-induced autophosphorylation of PDGFR without relying on cell viability (which is confounded by mitochondrial toxicity).

Reagents:

  • PDGF-BB (Ligand)

  • Tyrphostin A9 (Stock: 10 mM in DMSO)

  • Lysis Buffer (RIPA + Phosphatase Inhibitors: Na₃VO₄, NaF)

  • Antibodies: Anti-p-PDGFR (Tyr751 or Tyr857) and Anti-Total PDGFR.

Step-by-Step Workflow:

  • Serum Starvation: Culture cells (e.g., NIH3T3 or VSMC) to 70-80% confluence. Wash with PBS and incubate in serum-free medium for 24 hours to reduce basal phosphorylation.

  • Inhibitor Pre-treatment:

    • Replace medium with fresh serum-free medium containing Tyrphostin A9 .

    • Dose Range: 0, 0.1, 0.5, 1.0, 5.0 µM. (Include a DMSO vehicle control).

    • Incubation: 1–2 hours at 37°C.

  • Stimulation:

    • Add PDGF-BB (final conc. 50 ng/mL) directly to the medium.

    • Incubate for exactly 10 minutes at 37°C.

  • Termination:

    • Rapidly aspirate medium.

    • Wash once with ice-cold PBS containing 1 mM Na₃VO₄ (critical to preserve phosphorylation).

    • Lyse immediately on ice.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Success Metric: A dose-dependent reduction in p-PDGFR band intensity compared to Total PDGFR, with an IC₅₀ near 0.5 µM.

Protocol B: The "Mitochondrial Control" (Essential for A9)

Objective: Determine if observed cell death is due to PDGFR inhibition or mitochondrial uncoupling.

Workflow:

  • Treat cells with Tyrphostin A9 (at IC₅₀) and AG1296 (at IC₅₀).

  • Measure Mitochondrial Membrane Potential (

    
    )  using TMRE or JC-1 dye flow cytometry after 1 hour.
    
  • Interpretation:

    • If A9 causes rapid loss of

      
       (depolarization) while AG1296 does not, the effect is likely off-target toxicity.
      
    • Recommendation: If studying cell viability, use AG1296 or Imatinib.[1] Use A9 only for short-term signaling assays (Protocol A).

Decision Guide: When to Use Which Inhibitor?

This logic flow helps researchers select the correct tool for their specific hypothesis.

Inhibitor_Selection Start Start: Select PDGFR Inhibitor Goal What is your primary goal? Start->Goal InVivo In Vivo / Clinical Translation Goal->InVivo InVitro In Vitro Mechanism Goal->InVitro Imatinib Use Imatinib or Sunitinib (Stable, oral bioavailability) InVivo->Imatinib PureSignal Dissect Pure PDGFR Pathway? InVitro->PureSignal Yes Yes PureSignal->Yes No No PureSignal->No AG1296 Use AG1296 (Cleaner specificity than A9) MitoLink Study Mito-Kinase Link or Historical Replication? A9 Use Tyrphostin A9 (Control for Mito toxicity required) MitoLink->A9 Yes->AG1296 No->MitoLink

Figure 2: Selection Logic. A9 is rarely the first choice for general PDGFR inhibition due to its side effects.

References

  • Levitzki, A., et al. (1991). "Tyrphostins: hydrophobic inhibitors of the epidermal growth factor receptor kinase." Science. Link

  • Kovalenko, M., et al. (1994). "Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation." Cancer Research. Link (Describes AG1296 specificity vs A9).

  • Park, S.J., et al. (2011). "A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation."[4] Biochemical and Biophysical Research Communications. Link (Identifies the mitochondrial off-target mechanism).

  • Soltoff, S.P., et al. (1994). "Tyrphostin A9 inhibits calcium release-dependent phosphorylations and calcium entry via calcium release-activated calcium channels." Journal of Biological Chemistry. Link

  • MedChemExpress. "Tyrphostin A9 Product Datasheet & Biological Activity." Link

Sources

Comparative

High-Performance Mitochondrial Uncouplers: SF-6847 and Next-Gen Derivatives

Executive Summary In the landscape of mitochondrial uncouplers, SF-6847 (also known as Tyrphostin A9) holds a unique position as one of the most potent protonophores ever synthesized. Historically used to define "maximal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of mitochondrial uncouplers, SF-6847 (also known as Tyrphostin A9) holds a unique position as one of the most potent protonophores ever synthesized. Historically used to define "maximal respiration" where other uncouplers (like DNP or FCCP) failed to reach plateau before toxicity set in, SF-6847 is the "nuclear option" of bioenergetics.

However, its extreme potency comes with a narrow therapeutic index and significant plasma membrane depolarization. This guide compares SF-6847 against its functional alternatives (FCCP, Bam15) and structural derivatives (SF-C5-TPP), providing a roadmap for researchers to select the correct tool for respirometry and metabolic screening.

The Benzylidenemalononitrile Pharmacophore: Mechanism of Action

SF-6847 belongs to the benzylidenemalononitrile class.[1][2] Unlike the hydrazone-based FCCP or the phenolic DNP, SF-6847 derives its activity from a labile proton on the malononitrile group, modulated by steric hindrance from tert-butyl groups.

Mechanism: The Protonophore Cycle

SF-6847 acts as a lipophilic weak acid. It crosses the Inner Mitochondrial Membrane (IMM) in its protonated form, releases the proton in the matrix (alkaline side), and returns to the intermembrane space (acidic side) as an anion to repeat the cycle.

Why is SF-6847 more potent than FCCP?

  • pKa Matching: Its pKa (~6.8–6.9) is perfectly matched to the physiological pH, ensuring an ideal ratio of protonated (transport-ready) vs. deprotonated (return-ready) species.

  • Delocalization: The negative charge on the anionic form is highly delocalized across the dicyanovinyl group, reducing the energy barrier for membrane transit.

Figure 1: The catalytic protonophore cycle of SF-6847. The molecule shuttles H+ down the electrochemical gradient, dissipating ΔΨm.

Head-to-Head Benchmarking

The following table synthesizes experimental data comparing SF-6847 with the industry standard (FCCP) and the modern specific uncoupler (Bam15).

FeatureSF-6847 FCCP Bam15 SF-C5-TPP (Derivative)
Chemical Class BenzylidenemalononitrileHydrazoneOxadiazolo-pyrazineTPP-linked Malononitrile
Potency (

)
Extreme (~20–50 nM)High (~0.5–1.0 µM)High (~0.5–1.0 µM)Moderate (~0.5 µM)
Therapeutic Index Narrow (High Toxicity)NarrowWide Moderate
Plasma Membrane Depolarization Yes (Severe) YesNo (Specific) Minimal
Washout Capability Difficult (Lipophilic)DifficultModerateDifficult
Primary Use Case Maximum theoretical respiration; Structural studies.Standard respirometry (Seahorse/Oroboros).Cell culture survival; In vivo metabolic studies.Mitochondria-targeted delivery.
Key Experimental Insights:
  • Potency: In isolated rat liver mitochondria, SF-6847 achieves full uncoupling at 20 nM , whereas FCCP requires approximately 50–100 nM to achieve the same effect [1].

  • Specificity: While SF-6847 is the most potent mitochondrial uncoupler, it lacks specificity. Like FCCP, it depolarizes the plasma membrane, which can alter ion channel function and lead to non-mitochondrial cytotoxicity. Bam15 is the only alternative that maintains plasma membrane potential intact while uncoupling mitochondria [2].

Structural Derivatives & SAR

Understanding the Structure-Activity Relationship (SAR) of SF-6847 is critical for researchers attempting to modify it or use it in kinase inhibitor libraries (where it is known as Tyrphostin A9 ).

The "Magic" of the Acidic Proton

The uncoupling activity relies entirely on the acidic nature of the malononitrile proton.

  • Experiment: Methylation of the phenolic hydroxyl group (O-methylated SF-6847) completely abolishes uncoupling activity [3]. This confirms that the proton transfer capability is mechanistic, not just a side effect.

The TPP-Linked Derivative (SF-C5-TPP)

To address the toxicity of SF-6847, researchers have synthesized SF-C5-TPP , which links the SF-6847 core to a triphenylphosphonium (TPP) cation via a carbon chain.[2]

  • Outcome: The TPP group drives the molecule specifically into the mitochondrial matrix (due to the negative membrane potential).

  • Result: SF-C5-TPP uncouples mitochondria at sub-micromolar concentrations with significantly reduced cytotoxicity compared to the parent SF-6847, as it accumulates less in the plasma membrane [4].

Experimental Protocol: Seahorse XF Titration

When using SF-6847 in a Seahorse XF or Oroboros O2k assay, do not use standard FCCP concentrations. The extreme potency of SF-6847 requires a modified titration strategy to avoid immediate respiratory collapse (toxicity).

Protocol: Low-Dose Stepwise Titration

System: Seahorse XFe96 / XF Pro Cell Type: Adherent Monolayer (e.g., HepG2, HUVEC)

  • Seeding: Seed cells at optimal density (e.g., 20,000 cells/well) 24h prior.

  • Media: Wash cells 2x with unbuffered assay media (pH 7.4) supplemented with 10mM Glucose, 1mM Pyruvate, 2mM Glutamine.

  • Titration Scheme:

    • Port A: Oligomycin (1.5 µM final) – Inhibits ATP Synthase.

    • Port B: SF-6847 (Start at 10 nM final).

    • Port C: Rotenone/Antimycin A (0.5 µM final).

    • Note: If performing a full dose-response, inject increasing concentrations across different wells: 0, 10, 20, 40, 80, 160 nM.

Warning: An overdose of SF-6847 (>200 nM in some lines) will cause a sharp drop in OCR (Oxygen Consumption Rate) rather than a plateau, indicating mitochondrial toxicity.

SeahorseWorkflow Start Start: Basal Respiration Oligo Inj A: Oligomycin (ATP Production Linked) Start->Oligo Measure ATP Turnover SF6847 Inj B: SF-6847 (Maximal Respiration) Oligo->SF6847 Induce H+ Leak RotAnti Inj C: Rot/AA (Non-Mito Respiration) SF6847->RotAnti Shutdown ETC Analysis Data Analysis: Calculate Spare Respiratory Capacity RotAnti->Analysis

Figure 2: Optimized Seahorse XF workflow for SF-6847. Note that Injection B replaces the standard FCCP injection.

Safety & Specificity: The Critical Drawback

While SF-6847 is the most potent tool for isolated mitochondria, Bam15 is superior for live-cell applications.

  • The Plasma Membrane Problem: SF-6847 is lipophilic and anionic. It inserts into the plasma membrane, increasing proton conductivity there. This depolarizes the cell, leading to Ca²⁺ influx and apoptosis unrelated to bioenergetics.

  • The Bam15 Solution: Bam15 does not transport protons across the plasma membrane efficiently. In a direct comparison, 10 µM Bam15 maintained cell viability where equimolar SF-6847 or FCCP induced significant cell death [2].

Recommendation:

  • Use SF-6847 when you need to prove "maximal possible respiration" in isolated mitochondria or robust cell lines where FCCP solubility is an issue.

  • Use Bam15 for delicate primary cells, neurons, or long-term metabolic shift assays.

  • Use SF-C5-TPP if researching targeted delivery mechanisms.

References

  • Terada, H. (1981). The interaction of highly active uncouplers with mitochondria.[1][2][3][4][5][6][7] Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane.[8] Molecular Metabolism.

  • Miyoshi, H., et al. (1987). Quantitative relationship between protonophoric and uncoupling activities of analogs of SF6847. Biochimica et Biophysica Acta.

  • Kirsanov, R. S., et al. (2024).[7] Synthesis of Triphenylphosphonium-Linked Derivative of SF6847 via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler.[2][6][7] ACS Omega.

Sources

Validation

A Researcher's Guide to the Specificity of SF-6847: A Comparative Analysis

For decades, the potent mitochondrial uncoupler SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) has been a cornerstone tool in bioenergetics research. Its remarkable potency in dissipating the mitochondrial...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the potent mitochondrial uncoupler SF-6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) has been a cornerstone tool in bioenergetics research. Its remarkable potency in dissipating the mitochondrial proton gradient has enabled countless studies into the mechanisms of oxidative phosphorylation and its role in cellular physiology and disease. However, in an era of increasing focus on research rigor and the potential for off-target effects to confound experimental interpretation, a critical re-evaluation of the specificity of our chemical tools is paramount.

This guide provides an in-depth review of the specificity of SF-6847 as a research tool. It moves beyond a simple description of its primary mechanism to objectively compare its performance with other mitochondrial uncouplers, supported by available experimental data. We will delve into the causality behind experimental choices for assessing specificity and provide detailed protocols for key validation experiments, empowering researchers to make informed decisions when selecting and utilizing these powerful molecules.

The Primary Mechanism of Action: A Potent Protonophore

SF-6847 belongs to the class of chemical compounds known as protonophores. Its primary and well-documented mechanism of action is to shuttle protons across the inner mitochondrial membrane, effectively short-circuiting the proton motive force that is normally used by ATP synthase to generate ATP.[1] This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption and the dissipation of energy as heat.

The remarkable potency of SF-6847, often active in the nanomolar range, is attributed to its chemical structure, which includes a weakly acidic phenolic hydroxyl group and a bulky, hydrophobic moiety.[1] This allows the molecule to readily partition into the lipid bilayer of the inner mitochondrial membrane and efficiently transport protons.

cluster_membrane Inner Mitochondrial Membrane Matrix Matrix IMS IMS SF6847_H SF-6847-H SF6847_anion SF-6847⁻ SF6847_H->SF6847_anion Releases H⁺ in Matrix SF6847_anion->SF6847_H Picks up H⁺ in IMS H_IMS H⁺ H_matrix H⁺ Matrix_protons Low [H⁺] (Mitochondrial Matrix) IMS_protons High [H⁺] (Intermembrane Space)

Caption: Protonophoric action of SF-6847 across the inner mitochondrial membrane.

Assessing Specificity: Beyond the Mitochondria

While the on-target activity of SF-6847 is well-established, a comprehensive understanding of its specificity requires interrogation of its potential off-target effects. An ideal chemical probe should exhibit high selectivity for its intended target with minimal interaction with other cellular components.[2][3] For mitochondrial uncouplers, a key aspect of specificity is the absence of significant effects on other cellular membranes, particularly the plasma membrane, and a lack of interaction with other signaling pathways.

Unfortunately, to date, there is a conspicuous absence of publicly available, large-scale screening data for SF-6847 against panels of kinases, G-protein coupled receptors (GPCRs), or other enzyme families. This lack of comprehensive profiling represents a significant knowledge gap and necessitates a cautious approach when interpreting data obtained using SF-6847, especially at higher concentrations.

A Comparative Look at Mitochondrial Uncouplers

To better understand the potential specificity landscape of SF-6847, it is instructive to compare it with other commonly used and more recently developed mitochondrial uncouplers for which more extensive characterization is available.

CompoundPrimary MechanismKnown Off-Target Effects/PropertiesKey References
SF-6847 Potent protonophoreLack of comprehensive public off-target screening data.[1]
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) ProtonophoreCan depolarize the plasma membrane, affect Golgi apparatus and protein secretion, and inhibit mitochondrial respiration at higher concentrations.[4]
CCCP (Carbonyl cyanide m-chlorophenylhydrazone) ProtonophoreSimilar to FCCP, can induce off-target effects including plasma membrane depolarization. Known to disrupt lysosomal degradation during autophagy.[5][6]
Niclosamide ProtonophoreInhibits multiple signaling pathways including Wnt/β-catenin, mTOR, STAT3, and NF-κB.[7][7]
BAM15 ProtonophoreReported to have high mitochondrial specificity, with minimal effect on plasma membrane potential.[8][9][8][9]

The "Classic" Uncouplers: FCCP and CCCP

For many years, FCCP and CCCP have been the workhorses of mitochondrial research alongside SF-6847. However, their use is associated with a number of well-documented off-target effects. A significant concern is their ability to depolarize the plasma membrane, which can have widespread consequences for cellular function, including ion homeostasis and cell signaling.[4] Furthermore, at concentrations often used to achieve maximal uncoupling, both FCCP and CCCP can inhibit the mitochondrial respiratory chain itself, complicating the interpretation of experimental results.[10]

The "Multitasking" Uncoupler: Niclosamide

Niclosamide, an FDA-approved anthelmintic drug, has gained attention as a mitochondrial uncoupler with anti-cancer properties.[7] However, its mechanism of action extends far beyond the mitochondria. Niclosamide is a potent inhibitor of multiple signaling pathways critical for cell growth and proliferation, including Wnt/β-catenin, mTOR, and STAT3.[7] This pleiotropic activity makes it a challenging tool for dissecting specific mitochondrial functions, as observed phenotypes may be a composite of both on-target and off-target effects.

A New Generation of Specificity: BAM15

The development of BAM15 represents a significant step forward in the quest for more specific mitochondrial uncouplers. Studies have shown that BAM15 effectively uncouples mitochondria with high potency while exhibiting minimal effects on the plasma membrane potential.[8][9] This enhanced mitochondrial specificity reduces the likelihood of confounding off-target effects, making it a more precise tool for studying mitochondrial bioenergetics. Furthermore, BAM15 has been reported to have a wider therapeutic window compared to classic uncouplers, showing less cytotoxicity at concentrations that induce maximal respiration.[8]

Experimental Workflows for Assessing Uncoupler Specificity

To empower researchers to critically evaluate the specificity of SF-6847 and other uncouplers in their own experimental systems, we provide the following detailed protocols for key validation assays.

Assessing Mitochondrial vs. Plasma Membrane Depolarization

This workflow allows for the simultaneous measurement of changes in mitochondrial membrane potential (ΔΨm) and plasma membrane potential (ΔΨp) in living cells.

Start Start Cell_Culture Culture cells to appropriate confluency Start->Cell_Culture Dye_Loading Load cells with TMRM (for ΔΨm) and a plasma membrane potential-sensitive dye Cell_Culture->Dye_Loading Baseline Acquire baseline fluorescence readings Dye_Loading->Baseline Treatment Add SF-6847 or other uncouplers Baseline->Treatment Time_Course Monitor fluorescence changes over time Treatment->Time_Course Analysis Analyze changes in TMRM and plasma membrane potential dye fluorescence Time_Course->Analysis End End Analysis->End

Caption: Workflow for assessing membrane potential specificity.

Protocol:

  • Cell Culture: Plate cells of interest in a multi-well imaging plate and culture to the desired confluency.

  • Dye Loading:

    • Incubate cells with a low concentration of Tetramethylrhodamine, Methyl Ester (TMRM) (e.g., 25-50 nM) to monitor mitochondrial membrane potential.

    • Co-incubate with a plasma membrane potential-sensitive dye (e.g., a fluorescent voltage-sensitive dye).

  • Baseline Measurement: Acquire baseline fluorescence images or plate reader measurements for both dyes.

  • Compound Addition: Add SF-6847, FCCP (as a positive control for plasma membrane depolarization), and BAM15 (as a negative control) at a range of concentrations.

  • Kinetic Measurement: Monitor the fluorescence intensity of both dyes over time.

  • Data Analysis: Quantify the changes in fluorescence for each dye relative to the baseline. A specific mitochondrial uncoupler should cause a significant decrease in TMRM fluorescence with minimal change in the plasma membrane potential dye fluorescence.

Profiling against a Kinase Panel

Collaborating with a core facility or commercial service that offers kinase screening services is the most efficient way to assess off-target kinase activity.

Start Start Compound_Prep Prepare a stock solution of SF-6847 at a high concentration (e.g., 10 mM in DMSO) Start->Compound_Prep Submit_Sample Submit the compound to a kinase screening service Compound_Prep->Submit_Sample Screening The service screens the compound at a fixed concentration (e.g., 10 µM) against a panel of kinases Submit_Sample->Screening Data_Receive Receive data as percent inhibition of each kinase Screening->Data_Receive Analysis Identify any kinases with significant inhibition Data_Receive->Analysis Follow_Up Perform dose-response studies for any identified hits Analysis->Follow_Up End End Follow_Up->End

Caption: Workflow for off-target kinase screening.

Protocol:

  • Compound Submission: Provide a high-concentration stock solution of SF-6847 to a reputable kinase screening service.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a broad panel of recombinant kinases.

  • Data Analysis: The results are provided as the percent inhibition of each kinase's activity. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50%).

  • Follow-up Studies: For any identified hits, it is crucial to perform follow-up dose-response experiments to determine the IC50 value and confirm the off-target interaction.

Conclusion and Recommendations

SF-6847 remains an exceptionally potent and valuable tool for studying mitochondrial bioenergetics. Its ability to induce acute and robust mitochondrial uncoupling is unparalleled. However, the lack of comprehensive public data on its broader specificity profile necessitates a degree of caution.

For researchers using SF-6847, we recommend the following:

  • Use the lowest effective concentration: Titrate SF-6847 carefully to determine the minimal concentration required to achieve the desired biological effect in your system.

  • Employ orthogonal controls: When investigating a phenotype attributed to mitochondrial uncoupling, confirm the finding with a structurally distinct uncoupler, preferably one with a better-characterized specificity profile like BAM15.

  • Consider the context: Be mindful of the potential for off-target effects, especially when using higher concentrations or in long-term experiments.

  • Advocate for and contribute to comprehensive profiling: The research community would greatly benefit from a more complete understanding of the specificity of widely used chemical probes.

By adopting a rigorous and informed approach to the use of SF-6847 and other mitochondrial uncouplers, we can enhance the reproducibility and reliability of our research and continue to unravel the intricate workings of cellular metabolism.

References

Sources

Comparative

A Comparative Benchmarking Guide: Malonoben's Unique Profile Against Novel Kinase Inhibitors

This guide provides a comprehensive technical comparison of Malonoben (also known as Tyrphostin A9), a compound with a unique dual mechanism, against contemporary kinase inhibitors. We will delve into its performance, su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of Malonoben (also known as Tyrphostin A9), a compound with a unique dual mechanism, against contemporary kinase inhibitors. We will delve into its performance, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its place in the landscape of kinase-targeted therapies.

Introduction: The Evolving Landscape of Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, regulating a vast majority of cellular processes.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical target classes for modern drug discovery.[2][3] The success of first-generation tyrosine kinase inhibitors (TKIs) like Imatinib, which transformed the treatment of chronic myeloid leukemia (CML), spurred the rapid development of a vast arsenal of kinase-targeted drugs.[4][5] As of early 2024, the U.S. FDA has approved 80 small-molecule kinase inhibitors.[6]

This guide focuses on Malonoben, a compound initially identified as a member of the tyrphostin family of tyrosine kinase inhibitors.[7] However, its pharmacological profile is distinct from mainstream kinase inhibitors, presenting both unique opportunities and challenges. We will benchmark Malonoben against representative novel kinase inhibitors, not just on their kinase inhibition profile but also on their broader mechanism of action.

Profile of the Comparators

Malonoben (Tyrphostin A9)

Malonoben is a synthetic compound with a multifaceted mechanism of action.[7][8]

  • Kinase Inhibition: It was first characterized as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase with a reported IC50 of 0.5 µM.[9][10] It was originally designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, though its potency against EGFR is significantly lower (IC50 = 460 µM).[9]

  • Mitochondrial Uncoupling: Crucially, Malonoben is also a potent uncoupler of oxidative phosphorylation.[7][8][10] This means it disrupts the proton gradient across the inner mitochondrial membrane, dissipating the energy potential required for ATP synthesis. This activity is independent of its kinase inhibition and contributes significantly to its anti-proliferative effects by inducing metabolic stress.[10]

This dual-action profile makes Malonoben an intriguing tool for studying the interplay between signaling pathways and cellular bioenergetics.

Novel Kinase Inhibitors: A Paradigm of Specificity and Potency

For this comparison, we will consider two classes of inhibitors that represent the progression of the field beyond initial broad-spectrum compounds.

  • Imatinib (Gleevec): While not "novel," Imatinib serves as the quintessential benchmark for targeted kinase inhibition.[4] It is a potent inhibitor of BCR-ABL, c-KIT, and PDGFR.[11] Its success established the principle that targeting a specific, disease-driving kinase can lead to remarkable clinical outcomes.[5]

  • Next-Generation Inhibitors (e.g., Osimertinib, Asciminib): These inhibitors are designed to address the primary challenge of targeted therapy: acquired resistance.[12]

    • Osimertinib is a third-generation EGFR inhibitor that selectively targets resistance mutations like T790M while sparing the wild-type receptor, thereby reducing toxicity.

    • Asciminib represents a different paradigm altogether. It is an allosteric inhibitor that binds to a myristoyl pocket on the ABL kinase, rather than the ATP-binding site.[12] This novel mechanism allows it to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.

Head-to-Head Benchmarking: Potency, Selectivity, and Mechanism

A direct comparison highlights the fundamental differences between Malonoben and modern kinase inhibitors. The choice of an inhibitor for research or therapeutic development depends critically on these parameters.

Compound Primary Target(s) IC50 / Kd Mechanism of Action Key Differentiator
Malonoben PDGFR, EGFR0.5 µM (PDGFR)[9], 460 µM (EGFR)[9]ATP-Competitive Kinase Inhibition; Mitochondrial Uncoupling[7][10]Dual-action: targets signaling and cellular metabolism
Imatinib BCR-ABL, c-KIT, PDGFR~250-780 nM (varies by target)ATP-Competitive Kinase Inhibition[11]The "gold standard" for targeted kinase therapy
Osimertinib EGFR (including T790M mutant)~1-15 nMIrreversible, ATP-CompetitiveHigh selectivity for resistance mutations
Asciminib BCR-ABL~0.4-0.8 nMAllosteric Inhibition (non-ATP competitive)[12]Novel binding site overcomes ATP-site resistance

Causality Behind Experimental Choices: The data in this table is derived from distinct experimental assays. IC50 values are typically determined from biochemical assays measuring enzyme activity, while Kd (dissociation constant) is a measure of binding affinity. It is crucial to understand that while related, these are not interchangeable. A compound can bind tightly (low Kd) but be a poor inhibitor (high IC50), or vice-versa. For drug development, both measures provide critical, complementary information.

Visualizing the Mechanisms of Action

Signaling Pathway Intervention

The following diagram illustrates the points of intervention for these inhibitors within a simplified receptor tyrosine kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion PDGFR PDGFR RAS RAS/MAPK Pathway PDGFR->RAS Phosphorylation EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Phosphorylation ATP ATP ATP->PDGFR ATP->EGFR Mito_ATP ATP Synthesis Malonoben Malonoben Malonoben->PDGFR Malonoben->Mito_ATP Uncouples Imatinib Imatinib Imatinib->PDGFR Osimertinib Osimertinib Osimertinib->EGFR

Caption: Points of intervention for Malonoben and novel TKIs.

Comparative Experimental Workflow

Benchmarking any inhibitor requires a systematic, multi-tiered approach. The following workflow outlines a robust process for comparing a test compound like Malonoben against a known inhibitor.

G cluster_biochem Tier 1: Biochemical Assays cluster_cell Tier 2: Cell-Based Assays cluster_analysis Tier 3: Data Synthesis a Kinase Activity Assay (e.g., ADP-Glo) b Determine IC50 vs. Target Kinase a->b c Kinome Selectivity Screen (>400 Kinases) b->c d Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) c->d Proceed if potent & selective enough e Target Engagement Assay (e.g., Western Blot for p-PDGFR) d->e g Compare Potency (IC50) i Correlate Cellular vs. Biochemical Activity e->i f Off-Target/Toxicity Assay (e.g., Mitochondrial Function) f->i g->i h Compare Selectivity Profiles h->i

Caption: A tiered workflow for kinase inhibitor benchmarking.

Standardized Protocols for Benchmarking

To ensure data is reproducible and comparable, standardized protocols are essential. Here we provide self-validating, step-by-step methodologies for key assays.

Protocol: Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol determines an inhibitor's IC50 value by measuring ADP production, a direct product of kinase activity.[13]

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening.[13] It has a large dynamic range and depletes unused ATP before ADP detection, reducing background signal and increasing sensitivity.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., PDGFR-β) in kinase reaction buffer.

    • Prepare a 2X solution of the substrate (e.g., a generic tyrosine peptide) and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Prepare serial dilutions of Malonoben and the comparator inhibitor (e.g., Imatinib) in DMSO, then dilute into the reaction buffer to create 4X final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X inhibitor solution (or DMSO for vehicle control).

    • Add 10 µL of the 2X kinase solution to all wells.

    • Self-Validation Control: Include "no kinase" wells containing only buffer to establish baseline luminescence.

    • Incubate for 20 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X ATP/substrate solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no kinase" background from all readings.

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cell-Based Target Engagement (Western Blot)

This protocol verifies that the inhibitor is hitting its intended target within a cellular context.

Rationale: Biochemical assays use purified enzymes, which may not reflect the inhibitor's behavior in the complex cellular environment. This assay directly measures the phosphorylation of a downstream substrate, confirming target engagement and providing a measure of cellular potency.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a fibroblast line endogenously expressing PDGFR) to ~80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce baseline receptor activation.

    • Pre-treat cells with various concentrations of Malonoben or a comparator inhibitor for 2 hours.

    • Self-Validation Control: Include a vehicle-only (DMSO) control.

  • Target Activation:

    • Stimulate the cells with a ligand (e.g., 50 ng/mL PDGF-BB) for 10 minutes to induce receptor phosphorylation.

    • Self-Validation Control: Include an unstimulated, untreated well to show baseline phosphorylation.

  • Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against the phosphorylated target (e.g., anti-Phospho-PDGFRβ Tyr751).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Self-Validation Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-PDGFRβ) to ensure equal loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each lane.

    • Observe the dose-dependent decrease in phosphorylation to confirm cellular target engagement.

Conclusion: A Niche for a Unique Inhibitor

Benchmarking Malonoben against novel kinase inhibitors reveals a clear divergence in pharmacological philosophy. Modern drug design increasingly favors exquisite selectivity and potency against a single, validated target to maximize efficacy and minimize off-target effects.[12] Compounds like Osimertinib and Asciminib are testaments to this approach, offering solutions to complex challenges like acquired resistance.[12]

Malonoben, in contrast, is a less potent kinase inhibitor with a powerful secondary mechanism as a mitochondrial uncoupler.[8][10] This polypharmacology makes it an unlikely candidate for clinical development under current paradigms due to the high potential for off-target toxicity.[6] However, its dual action makes it an invaluable research tool. It can be used to:

  • Probe the vulnerabilities of cancer cells that are dependent on both specific signaling pathways and mitochondrial integrity.

  • Investigate the crosstalk between kinase signaling and cellular metabolism.

  • Serve as a positive control for assays measuring mitochondrial dysfunction.

Ultimately, while novel inhibitors push the boundaries of targeted therapy, compounds like Malonoben remind us of the complex interplay of biological systems and provide unique tools to explore them.

References

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025). Sino Biological Inc.
  • Sawyers, C. L. (2004). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & Development, 18(21), 2592-2597.
  • Wodicka, V. O., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Tyrphostin A9 (Tyrphostin 9; Malonoben). AbMole BioScience.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • D'Souza, K. M., et al. (2017). Kinase inhibitors in clinical practice: An expanding world. Journal of Allergy and Clinical Immunology, 140(3), 643-653.
  • Comprehensive evaluation of phosphoproteomic-based kinase activity inference. PubMed.
  • Sharma, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13253.
  • MALONOBEN. precisionFDA.
  • Tyrphostin 9.
  • Profiling kinase-inhibitor fingerprints to assign phosphorylation sites...
  • Comprehensive evaluation of phosphoproteomic-based kinase activity inference. bioRxiv.
  • Hernandez-Armenta, C., et al. (2017). Benchmarking substrate-based kinase activity inference using phosphoproteomic data.
  • Malonoben. Wikipedia.
  • Kinase Assay Kit. Sigma-Aldrich.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
  • Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
  • TYRPHOSTIN A9. ChemicalBook.
  • Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. YouTube.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • Treating cancers by targeting RTKs. YouTube.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Puissant, A., et al. (2011). Mechanism of action of the multikinase inhibitor Foretinib.

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